Thalidomide-O-C4-COOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNNTIALPNNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect of Degradation: A Technical Guide to Thalidomide-O-C4-COOH in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest, offering a powerful strategy to target previously "undruggable" proteins. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have emerged as a cornerstone for engaging the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of Thalidomide-O-C4-COOH, a key building block in the synthesis of CRBN-recruiting PROTACs, detailing its mechanism of action, relevant experimental protocols, and the logical framework for its application in drug discovery.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a C4 carboxylic acid linker.[1][2] This molecule serves as a critical component for PROTAC design, enabling the covalent attachment of a target-protein-binding ligand to the CRBN-recruiting moiety.
Core Mechanism of Action: Orchestrating Targeted Protein Degradation
The fundamental role of this compound within a PROTAC is to act as the molecular bridge to the CRBN E3 ubiquitin ligase, thereby initiating a cascade of events that culminates in the degradation of a specific target protein. The process can be dissected into several key steps:
-
Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase. This tripartite association forms a key intermediate known as the ternary complex (POI-PROTAC-CRBN). The C4-COOH linker of the thalidomide derivative plays a crucial role in dictating the geometry and stability of this complex, which is a critical determinant of degradation efficiency.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the CRBN E3 ligase, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds, deubiquitinates, and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cellular environment. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by two key parameters: DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The binding affinity (Kd) of the thalidomide moiety to CRBN is also a critical factor.
| Parameter | Value | Compound/System | Reference |
| CRBN Binding Affinity (Kd) | ~250 nM | Thalidomide | [3] |
| DC50 | 0.1 - 100 nM | Various Thalidomide-based PROTACs | [1] |
| Dmax | >80% | Various Thalidomide-based PROTACs | [1] |
Note: The DC50 and Dmax values are highly dependent on the specific target protein, the target-binding ligand, the cell line used, and the length and composition of the linker. The data presented here are for illustrative purposes.
Experimental Protocols
The successful development and characterization of a PROTAC require a suite of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general method for conjugating this compound to a target protein ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (HPLC) system
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for analysis
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][3][4][5]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a powerful technique to measure the thermodynamics of binding and can be used to assess the cooperativity of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein
-
Purified recombinant CRBN/DDB1 complex
-
PROTAC solution
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of the target protein in the ITC cell.
-
Prepare a solution of the PROTAC in the injection syringe at a concentration 10-20 times higher than the protein in the cell.
-
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein to determine the binding affinity (Kd1).
-
In a separate experiment, titrate the PROTAC into the CRBN/DDB1 complex to determine the binding affinity (Kd2).
-
-
Ternary Complex Formation Experiment:
-
Prepare a solution of the target protein pre-saturated with the PROTAC in the ITC cell.
-
Titrate the CRBN/DDB1 complex into the cell.
-
Alternatively, prepare a solution of the CRBN/DDB1 complex in the cell and titrate a pre-mixed solution of the PROTAC and the target protein.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the dissociation constants for the binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs that effectively recruit the CRBN E3 ubiquitin ligase for targeted protein degradation. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of novel protein degraders. A thorough understanding of its mechanism of action, coupled with the rigorous application of the detailed experimental protocols outlined in this guide, will empower researchers to design, synthesize, and evaluate potent and selective PROTACs for both basic research and therapeutic development. The logical interplay of the PROTAC's components with the biological system underscores the complexity and richness of this therapeutic modality, offering exciting opportunities for future drug discovery endeavors.
References
The C4 Linker in Thalidomide-O-C4-COOH: A Technical Guide to its Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality for the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A critical component of PROTAC design is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This in-depth technical guide focuses on the function of the C4 alkyl linker in the context of Thalidomide-O-C4-COOH, a widely used building block in PROTAC synthesis that recruits the Cereblon (CRBN) E3 ligase. Understanding the role of this linker is paramount for the rational design of potent and selective protein degraders.
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1] This interaction can be harnessed to induce the degradation of specific target proteins by incorporating a thalidomide derivative into a PROTAC.[2] The C4 linker in this compound refers to a four-carbon alkyl chain that tethers the thalidomide core to a terminal carboxylic acid. This functional group provides a convenient attachment point for a ligand that targets a specific protein of interest.[3] The length and composition of this linker are not merely a spacer but a crucial determinant of the efficacy of the resulting PROTAC.[4]
The Role of the C4 Linker in Ternary Complex Formation and Protein Degradation
The primary function of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[5] The C4 alkyl linker in this compound, being a flexible chain, allows the PROTAC to adopt various conformations, enabling the simultaneous binding of the target protein and CRBN.[6]
The length of the alkyl linker is a critical parameter that influences the stability and geometry of the ternary complex. A linker that is too short may lead to steric hindrance, preventing the productive interaction between the E3 ligase and the target protein. Conversely, an excessively long linker can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.[6] The four-carbon length of the C4 linker often represents a favorable starting point in PROTAC design, providing a balance between flexibility and pre-organization required for efficient ternary complex formation.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand, such as one derived from this compound, is a catalytic cycle that results in the degradation of the target protein.
Downstream signaling is subsequently affected by the removal of the target protein. For instance, the degradation of the transcriptional co-activator BRD4 by a thalidomide-based PROTAC leads to the downregulation of the oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[7] Similarly, targeting the phosphatase SHP2 for degradation can disrupt multiple oncogenic signaling pathways, including RAS-ERK and PI3K-AKT.[8]
Data Presentation: Quantitative Analysis of Linker Effects
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from studies on thalidomide-based PROTACs, highlighting the impact of linker composition and attachment points. While specific data for a C4 alkyl linker is often part of a broader linker optimization study, the presented data for C4-linked PROTACs provides valuable insights.
Table 1: Degradation Efficiency of PROTACs with Different Linker Attachment Points on the Thalidomide Scaffold
| PROTAC/Compound | Linker Position | Target Protein | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Max. Degradation (Dmax, %) | Reference |
| T01 | C4-aminoalkyl | IKZF1 | Not Reported | Not Reported | 64 | [4] |
| PTD10 | C4-pomalidomide | BTK | 2.28 | 0.5 | >95 | [4] |
| ZQ-23 | C4-pomalidomide | HDAC8 | Not Reported | 147 | 93 | [4] |
Table 2: Physicochemical and Pharmacokinetic Properties of C4-Linked Thalidomide Conjugates
| Compound | Linker Position | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | Plasma Half-life (t1/2, min) | Reference |
| T01 | C4 | aminoalkyl | 80 | >120 | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs derived from this compound.
Synthesis of this compound (Representative Protocol)
A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the search results. However, based on the synthesis of similar thalidomide-ether linked molecules, a representative protocol can be proposed. This typically involves the alkylation of a hydroxythalidomide precursor.
Step 1: Synthesis of 4-Hydroxythalidomide 4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and glutamine, followed by cyclization.[3]
Step 2: Alkylation with a C4 Linker
-
To a solution of 4-hydroxythalidomide (1 equivalent) in an anhydrous solvent such as DMF, add a base like potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add a C4 alkyl halide with a protected carboxylic acid terminus (e.g., ethyl 4-bromobutanoate) (1.2 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, filter the inorganic salts, and concentrate the solvent.
-
Purify the resulting ester-protected intermediate by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as lithium hydroxide (B78521) and stir at room temperature until the ester is fully hydrolyzed (monitored by LC-MS).
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the product with an organic solvent and purify to yield this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[7][9]
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[10]
-
Binary Binding: First, determine the binding affinities of the PROTAC to the target protein and to the E3 ligase independently.
-
Ternary Binding: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase to measure the thermodynamics of ternary complex formation.
Surface Plasmon Resonance (SPR) SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon and koff).[10]
-
Immobilize either the target protein or the E3 ligase on the sensor chip.
-
Flow the PROTAC over the surface to measure binary binding kinetics.
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the third component (either the E3 ligase or the target protein) over the immobilized protein.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[11]
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, the target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO) and controls lacking E1, E3, or the PROTAC.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, using an antibody against the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.[11]
Conclusion
The C4 linker in this compound is a critical element in the design of effective PROTACs that recruit the CRBN E3 ligase. Its four-carbon alkyl chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to understand, evaluate, and optimize the function of this and similar linkers in the development of novel targeted protein degraders. The rational design of linkers, informed by a deep understanding of their structural and functional roles, will continue to be a key driver of innovation in the field of targeted protein degradation.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Architect's Toolkit: Thalidomide-O-C4-COOH as a Foundational Building Block for Novel PROTAC Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. By hijacking the cell's endogenous ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins, including those previously deemed "undruggable".[1] This technical guide provides a comprehensive overview of a key architectural element in the construction of these powerful molecules: Thalidomide-O-C4-COOH . As a versatile building block, it provides the crucial E3 ligase-recruiting moiety, enabling the targeted degradation of a vast array of proteins implicated in human disease.
At the heart of a PROTAC's design are three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Thalidomide (B1683933) and its analogs have been extensively validated as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor within the CUL4-DDB1-RBX1 E3 ligase complex (CRL4-CRBN).[3][4] The binding of a thalidomide-based ligand to CRBN modulates its substrate specificity, enabling the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome.[1][5]
This compound incorporates the CRBN-binding phthalimide (B116566) core of thalidomide, connected via a four-carbon alkyl ether linker to a terminal carboxylic acid. This carboxylic acid serves as a versatile chemical handle for conjugation to a diverse range of POI ligands, making it an invaluable tool for the rapid and efficient synthesis of novel PROTACs.
Chemical and Physicochemical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in PROTAC synthesis and for optimizing the characteristics of the final degrader molecule.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₇ | [6] |
| Molecular Weight | 374.34 g/mol | [6] |
| CAS Number | 2169266-67-3 | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | [6][7] |
| Storage | Store at -20°C | N/A |
Note: While specific experimental data on the solubility of this compound is limited, related thalidomide analogs exhibit low aqueous solubility. The alkyl chain in the C4 linker is expected to increase lipophilicity compared to more polar linkers like PEGs.[8][]
The Cereblon-Mediated Degradation Pathway
The mechanism of action of a PROTAC utilizing this compound hinges on the hijacking of the CRL4-CRBN E3 ligase complex. The following diagram illustrates this critical signaling pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of a key intermediate, 4-hydroxythalidomide.
Step 1: Synthesis of 4-Hydroxythalidomide
-
Reaction: 4-Hydroxyphthalic anhydride (B1165640) is reacted with rac-α-aminoglutarimide hydrochloride in the presence of sodium acetate (B1210297) and acetic acid.[2]
-
Procedure:
-
To a solution of 4-hydroxyphthalic anhydride (1 equivalent) in glacial acetic acid, add rac-α-aminoglutarimide hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents).
-
Heat the reaction mixture to 110°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.
-
Step 2: Alkylation of 4-Hydroxythalidomide
-
Reaction: The phenolic hydroxyl group of 4-hydroxythalidomide is alkylated with an appropriate C4-linker precursor, such as ethyl 5-bromovalerate, via a Williamson ether synthesis.
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 5-bromovalerate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ethyl ester intermediate.
-
Step 3: Hydrolysis to this compound
-
Reaction: The terminal ethyl ester is hydrolyzed to the corresponding carboxylic acid.[10][11][12][13][14]
-
Procedure:
-
Dissolve the ethyl ester intermediate from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Synthesis of a PROTAC using this compound
The terminal carboxylic acid of this compound allows for straightforward conjugation to a POI ligand containing a primary or secondary amine via amide bond formation.
-
Reaction: Amide coupling of this compound with an amine-containing POI ligand using a peptide coupling reagent.[15][16][17][18]
-
General Procedure for Amide Coupling:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF.
-
Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt; 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA; 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing POI ligand (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, quench the reaction with water and extract the PROTAC product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
-
PROTAC Development and Characterization Workflow
The development of a novel PROTAC is an iterative process involving design, synthesis, and biological evaluation. The following diagram outlines a typical workflow for the development of a PROTAC using this compound.
Quantitative Data and Performance Considerations
While specific quantitative data for PROTACs synthesized with the exact this compound linker is not extensively published, data from PROTACs with similar short alkyl linkers can provide valuable insights into expected performance. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex.[19][20]
Key Performance Metrics:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achievable with a given PROTAC.
-
Binding Affinity (Kᴅ): The dissociation constant for the binding of the PROTAC to the POI and to CRBN.
-
Cooperativity (α): A measure of the extent to which the binding of the PROTAC to one protein influences its binding to the other.
General Observations for Alkyl Linker-based PROTACs:
| Parameter | General Trend with Alkyl Linkers | Rationale |
| Cell Permeability | Generally higher compared to PEG linkers of similar length.[] | Increased lipophilicity of the alkyl chain can enhance membrane permeability. |
| Solubility | May be lower than PROTACs with hydrophilic linkers like PEG. | The hydrophobic nature of the alkyl chain can reduce aqueous solubility. |
| Degradation Potency (DC₅₀) | Highly dependent on the specific POI and the optimal linker length for ternary complex formation.[19] | The linker must be of an appropriate length and flexibility to allow for a productive conformation of the POI and CRBN within the ternary complex. |
| Metabolic Stability | Alkyl chains are generally considered more metabolically stable than some other linker types.[] | The C-C and C-H bonds of the alkyl chain are less susceptible to enzymatic cleavage. |
It is crucial to empirically determine the optimal linker for each specific POI-E3 ligase pair through the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.
Conclusion
This compound stands as a pivotal building block in the expanding field of targeted protein degradation. Its well-defined chemical structure, featuring a potent CRBN ligand and a versatile carboxylic acid handle, provides a robust and efficient starting point for the synthesis of novel PROTACs. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and characterize the next generation of protein degraders, ultimately paving the way for new therapeutic interventions against a wide range of diseases. The rational application of this and similar architectural elements will undoubtedly continue to drive innovation in this exciting and rapidly evolving area of drug discovery.
References
- 1. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy thalidomide|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - ACS Green Chemistry [gcande.digitellinc.com]
- 18. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Investigating the Binding Affinity of Thalidomide-O-C4-COOH to CRBN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between Thalidomide-O-C4-COOH and the Cereblon (CRBN) protein. As a key component of many Proteolysis Targeting Chimeras (PROTACs), understanding the binding affinity of this E3 ligase ligand is critical for the development of effective targeted protein degraders. This document details the molecular basis of the interaction, presents quantitative binding data for related compounds, outlines detailed experimental protocols for affinity determination, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Thalidomide (B1683933), CRBN, and PROTACs
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have been found to exert their therapeutic effects by directly binding to Cereblon (CRBN).[1][2][3] CRBN is a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[2] The binding of thalidomide or its analogs to CRBN modulates the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates.[1][2]
This mechanism of action has been harnessed in the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4] this compound is a synthetic molecule that incorporates the thalidomide-based CRBN ligand and a C4 carboxylic acid linker, making it a valuable building block for the synthesis of PROTACs.[4][5][6] By recruiting CRBN, PROTACs containing this moiety can induce the degradation of a target protein of interest.
Quantitative Binding Affinity Data
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinities of the parent molecule, thalidomide, and its well-characterized derivatives, lenalidomide (B1683929) and pomalidomide, to CRBN have been determined. It is anticipated that the binding affinity of this compound will be comparable to that of thalidomide, as the core glutarimide (B196013) and phthalimide (B116566) moieties responsible for CRBN binding are retained.[7] However, experimental verification is essential for a precise determination.
The following table summarizes the reported binding affinities for thalidomide and its key analogs to CRBN.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [8] |
| Lenalidomide | ~178 nM | Competitive Titration | [8] |
| Pomalidomide | ~157 nM | Competitive Titration | [8] |
Experimental Protocols for Determining Binding Affinity
To determine the specific binding affinity of this compound to CRBN, several biophysical and biochemical assays can be employed. The following sections provide detailed methodologies for three commonly used techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[9][10]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN protein (often in complex with DDB1 for stability).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer as the protein. The final DMSO concentration should be matched in both the protein and ligand solutions and should typically not exceed 5-10%.[11]
-
The buffer used should be one in which both the protein and ligand are stable and soluble. A common choice is a phosphate (B84403) or HEPES buffer at physiological pH.[11]
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the purified CRBN solution into the sample cell of the ITC instrument. A typical starting concentration is in the range of 10-20 µM.[12]
-
Load the this compound solution into the injection syringe at a concentration 10-20 times higher than the protein concentration (e.g., 100-200 µM).[12]
-
Set the experimental temperature, typically at 25°C.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Perform a control experiment by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13][14] This allows for the determination of both the kinetics (association and dissociation rate constants, ka and kd) and the affinity (Kd) of the interaction.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[15]
-
Inject the purified CRBN protein over the activated surface to allow for covalent immobilization via primary amine groups. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd.[14]
-
Inject the different concentrations of the analyte over the immobilized CRBN surface and a reference surface (a deactivated surface without protein) to correct for bulk refractive index changes and non-specific binding.
-
Monitor the change in the SPR signal (measured in response units, RU) over time during the association phase (analyte injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data for each analyte concentration.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the ka, kd, and Kd (where Kd = kd/ka).
-
Alternatively, the equilibrium binding response can be plotted against the analyte concentration and fit to a steady-state affinity model to determine the Kd.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay that measures the proximity of two molecules based on the energy transfer between a donor and an acceptor fluorophore.[16] A competitive binding format is often used to determine the affinity of an unlabeled compound.
Methodology:
-
Reagent Preparation:
-
Use a tagged version of recombinant CRBN, for example, a His-tagged or GST-tagged protein.
-
A fluorescently labeled tracer molecule that is known to bind to the thalidomide binding site of CRBN is required.
-
A TR-FRET donor fluorophore conjugated to an antibody that recognizes the tag on CRBN (e.g., a Terbium-labeled anti-His antibody). The tracer molecule will carry the acceptor fluorophore.
-
Prepare serial dilutions of the unlabeled competitor, this compound.
-
-
Assay Procedure:
-
In a microplate (e.g., a 384-well plate), add the tagged CRBN protein, the donor-labeled antibody, and the fluorescent tracer.
-
Add the various concentrations of this compound to the wells.
-
Include control wells for high FRET (no competitor) and low FRET (a saturating concentration of a known unlabeled binder or no CRBN).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) after a time delay.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer. The IC50 can be converted to a Ki (inhibition constant), which is an approximation of the Kd, using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key biological pathway and experimental workflows discussed in this guide.
Figure 1: CRL4-CRBN signaling pathway modulated by thalidomide derivatives.
Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).
Figure 3: Workflow for Surface Plasmon Resonance (SPR).
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound, 2169266-67-3 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Thalidomide-O-C4-COOH in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C4-COOH is a synthetic, bifunctional molecule serving as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the well-characterized E3 ubiquitin ligase ligand, thalidomide, covalently attached to a four-carbon carboxylic acid linker.[1][2][3] This linker provides a reactive handle for conjugation to a target protein ligand, enabling the formation of a heterobifunctional PROTAC. The resulting PROTAC can then recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This guide provides an in-depth overview of the preliminary cellular studies and methodologies relevant to the evaluation of PROTACs derived from this compound.
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a this compound-derived linker involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation
While specific quantitative data for a PROTAC derived directly from this compound is not extensively available in the public domain, the following tables represent typical data obtained from cellular studies of thalidomide-based PROTACs targeting various proteins. This data is presented to illustrate the expected outcomes and performance metrics.
Table 1: Illustrative In Vitro Degradation and Proliferation Data for Thalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Proliferation) |
| PAP508 (Thalidomide-C4 linker-RU-59063) | Androgen Receptor (AR) | LNCaP | <500 | >50 | Not Reported |
| PAP508 (Thalidomide-C4 linker-RU-59063) | Androgen Receptor (AR) | VCaP | <500 | >50 | Not Reported |
| Compound 1B (Ursolic Acid-POE-3 linker-Thalidomide) | MDM2 | A549 | Not Reported | ~75 | 230 |
| Compound 1B (Ursolic Acid-POE-3 linker-Thalidomide) | MDM2 | Huh7 | Not Reported | Not Reported | 390 |
| Compound 1B (Ursolic Acid-POE-3 linker-Thalidomide) | MDM2 | HepG2 | Not Reported | Not Reported | 310 |
Data is compiled from various studies and is for illustrative purposes. Experimental conditions may vary. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum observed protein degradation. IC50 is the concentration that inhibits 50% of cell proliferation.[4][5]
Table 2: Representative Permeability Data for PROTACs
| Compound | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| PROTAC 1 | PEG linker | 0.5 | Low |
| PROTAC 2 | Phenyl ring in linker | 2.3 | Moderate |
This table illustrates how linker composition can influence the permeability of a PROTAC as determined by a Parallel Artificial Membrane Permeability Assay (PAMPA). Data is for general illustrative purposes.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTACs derived from this compound. Below are protocols for key cellular assays.
Cell Culture and Treatment
-
Cell Lines: Select appropriate human cancer cell lines based on the target protein's expression levels (e.g., VCaP for Androgen Receptor, A549 for MDM2).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Plate cells at a suitable density and allow them to adhere overnight. Prepare stock solutions of the PROTAC in DMSO. On the day of the experiment, dilute the PROTAC to the desired concentrations in fresh culture medium and treat the cells for the specified duration (e.g., 24 hours).
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Ternary Complex Formation Assay (e.g., AlphaLISA)
This assay confirms the PROTAC's ability to induce the formation of the target protein-PROTAC-E3 ligase complex.[7]
-
Principle: This is a bead-based immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Ternary complex formation brings the beads close, resulting in a luminescent signal.[7]
-
Protocol Outline:
-
Incubate recombinant, tagged target protein and E3 ligase (e.g., His-tagged CRBN/DDB1 and GST-tagged target) with varying concentrations of the PROTAC.[7]
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).[7]
-
Incubate in the dark and read the plate on an AlphaLISA-compatible plate reader.[7]
-
Mandatory Visualization
Caption: Catalytic cycle of a CRBN-recruiting PROTAC.
Caption: Workflow for the cellular evaluation of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, 2169266-67-3 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Architect of Degradation: A Technical Guide to Thalidomide-O-C4-COOH in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of pathogenic proteins. At the heart of this technology lies the strategic hijacking of the cell's own ubiquitin-proteasome system (UPS). A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves as the molecular hook to engage the cellular degradation machinery. This technical guide provides an in-depth exploration of Thalidomide-O-C4-COOH, a key building block in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This compound is a synthetic conjugate that incorporates the thalidomide (B1683933) scaffold, a well-established ligand for CRBN, appended with a four-carbon aliphatic linker terminating in a carboxylic acid.[1][2] This terminal functional group provides a versatile handle for the covalent attachment of a linker, which is subsequently connected to a ligand for a protein of interest (POI). The resulting heterobifunctional PROTAC acts as a molecular bridge, bringing the POI into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3] This guide will delve into the quantitative aspects of CRBN engagement, detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, and visual representations of the underlying biological and experimental frameworks.
Quantitative Data Presentation
The efficacy of a PROTAC is intimately tied to the binding affinity of its constituent ligands for their respective protein partners and the overall stability of the ternary complex (POI-PROTAC-E3 ligase). While specific quantitative data for PROTACs incorporating the this compound linker is not extensively available in the public domain, the following tables summarize key binding affinities for the parent thalidomide and its analogs to CRBN, and representative degradation data for PROTACs with similar alkyl linkers. This information provides a crucial benchmark for the design and evaluation of novel degraders.
Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [1] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | [1] |
Table 2: Representative Degradation Efficiency of CRBN-based PROTACs with Alkyl/PEG Linkers
| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [4] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [4] |
| BRD4 | PEG | 12 | >1000 | <20 | |
| BRD4 | PEG | 16 | 100 | 85 | |
| METTL3 | Alkane | 7 carbons | ~300-1000 | ~68 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Synthesis of a PROTAC using this compound: Amide Bond Formation
This protocol outlines a general method for conjugating a target protein ligand containing a primary or secondary amine to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., flash chromatography, preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate vessel, dissolve the amine-containing target protein ligand (1.0-1.2 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the target protein ligand to the activated this compound mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of each lysate and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound serves as a foundational and versatile building block for the development of potent PROTACs that recruit the CRBN E3 ubiquitin ligase. Its thalidomide moiety ensures effective engagement with CRBN, while the C4-carboxylic acid linker provides a convenient and stable attachment point for a diverse range of target-binding ligands. The rational design of PROTACs, guided by quantitative binding and degradation data, and validated through rigorous experimental protocols, is essential for advancing this transformative therapeutic modality. This technical guide provides researchers with the core knowledge and methodologies to effectively utilize this compound in their pursuit of novel protein degraders, ultimately paving the way for new treatments for a host of challenging diseases.
References
The Architect of Destruction: A Technical Guide to Thalidomide-O-C4-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of utilizing Thalidomide-O-C4-COOH for inducing targeted protein degradation. As a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), this synthetic E3 ligase ligand-linker conjugate has revolutionized approaches to drug discovery, offering a pathway to eliminate disease-causing proteins. This document provides a comprehensive overview of its mechanism of action, quantitative binding and degradation data, detailed experimental protocols, and visual representations of the key biological processes and workflows.
Core Principles of this compound-Mediated Protein Degradation
This compound is a derivative of thalidomide (B1683933), a molecule infamously known for its teratogenic effects but later repurposed for its potent anti-cancer properties. The therapeutic efficacy of thalidomide and its analogs stems from their ability to bind to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key player in the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2]
In the context of targeted protein degradation, this compound serves as a critical building block for the synthesis of PROTACs.[3][4][5] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][6] this compound provides the E3 ligase-recruiting component. The carboxylic acid group on the C4 linker allows for its conjugation to a linker attached to a POI ligand.[7]
The fundamental mechanism of action involves the PROTAC, armed with the thalidomide moiety, forming a ternary complex with both the target protein and the CRBN E3 ligase complex.[8][9][10] This induced proximity effectively hijacks the CRL4^CRBN^ machinery, bringing it into close quarters with the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[6]
Quantitative Data: Binding Affinities and Degradation Efficacy
The efficacy of a PROTAC is largely determined by the binding affinity of its respective ligands to the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex. While specific quantitative data for PROTACs containing this compound will vary depending on the target ligand and the linker, the following tables provide representative data for the binding of thalidomide and its analogs to CRBN, and the degradation performance of thalidomide-based PROTACs.
| Compound | Binding Affinity (Kd/Ki/IC50) to CRBN | Assay Method |
| Thalidomide | ~250 nM (Ki) | Competitive Titration |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration |
| Novel CRBN Ligand (YJ1b) | 0.206 µM (IC50) | TR-FRET |
| Lenalidomide (for comparison) | 2.694 µM (IC50) | TR-FRET |
Note: The binding affinity of this compound to CRBN is expected to be comparable to that of thalidomide, as the C4 position of the phthalimide (B116566) ring is known to be a suitable site for linker attachment without significantly disrupting the core binding interaction.[1]
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 (Thalidomide-based) | BRD4 | - | - | - |
| PROTAC BET Degrader-1 | BRD4 | 4.3 nM (IC50) | - | RS4;11 |
| PROTAC BET Degrader-2 | BRD4 | 9.6 nM (IC50) | - | RS4;11 |
| Palbociclib-Pomalidomide PROTAC | CDK4/6 | - | >90% | - |
| CRBN-based KRAS Degrader | KRAS G12C | 0.03 µM | - | - |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Key Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of PROTACs utilizing this compound.
CRBN Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the steps to determine the binding affinity and kinetics of this compound or a PROTAC to the CRBN protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CRBN-DDB1 complex
-
This compound or PROTAC of interest
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the CRBN-DDB1 complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound or PROTAC in running buffer.
-
Inject the analyte solutions over the immobilized CRBN surface, starting with the lowest concentration. Include buffer-only injections for baseline subtraction.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol is designed to detect and quantify the formation of the Target Protein-PROTAC-CRBN ternary complex.
Materials:
-
Tagged recombinant target protein (e.g., His-tagged)
-
Tagged recombinant CRBN-DDB1 complex (e.g., GST-tagged)
-
PROTAC of interest
-
TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and a fluorescently labeled anti-GST antibody)
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Assay Setup:
-
Add the PROTAC at various concentrations to the wells of a 384-well plate.
-
Add the tagged target protein and the tagged CRBN-DDB1 complex to the wells.
-
Incubate at room temperature to allow for complex formation.
-
-
Detection:
-
Add the TR-FRET detection reagents (donor and acceptor antibodies).
-
Incubate to allow for antibody binding to the tagged proteins.
-
-
Measurement and Data Analysis:
-
Measure the TR-FRET signal using a plate reader.
-
An increase in the FRET signal indicates the formation of the ternary complex.
-
Plot the FRET signal against the PROTAC concentration to characterize the formation and stability of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[12]
-
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the principles and methodologies described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical relationships in PROTAC action.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Ternary Complex Formation [promega.sg]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application of Thalidomide-O-C4-COOH in the Development of Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.
A critical component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are potent ligands for the Cereblon (CRBN) E3 ligase complex.[1][2][3] Thalidomide-O-C4-COOH is a key building block in the synthesis of thalidomide-based PROTACs. It consists of the thalidomide core, which binds to CRBN, connected to a four-carbon carboxylic acid linker. This terminal carboxyl group provides a versatile chemical handle for conjugation to a ligand for a specific protein of interest (POI), thus forming the final PROTAC molecule.[1][4]
This document provides detailed application notes and protocols for the use of this compound in the development of specific protein degraders. It includes methodologies for PROTAC synthesis, quantitative analysis of protein degradation, and visualization of the underlying biological pathways.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by an E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein into small peptides. The PROTAC molecule is then released to induce the degradation of another target protein molecule, acting in a catalytic manner.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a target protein ligand containing a primary or secondary amine. Optimization of reaction conditions (e.g., coupling agents, base, solvent, temperature, and reaction time) may be necessary for specific ligands.
Materials:
-
This compound
-
Amine-containing protein of interest (POI) ligand
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (DCM) and Methanol (MeOH))
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of the chosen coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add DIPEA (3.0 equivalents).
-
Add the coupling reagent solution to the this compound/DIPEA mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the amine-containing POI ligand to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of MeOH in DCM) to yield the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Western Blotting for Assessment of Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 3: HiBiT Assay for Quantitative Analysis of Protein Degradation
The HiBiT assay is a sensitive and quantitative method to measure protein degradation in live cells or lysates. It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous locus of the target protein, with a larger LgBiT protein to form a functional NanoLuc® luciferase.
Materials:
-
CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged target protein
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)
-
Luminometer
Procedure (Endpoint Lytic Assay):
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well white-walled plate.
-
Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.
-
-
Reagent Preparation and Addition:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
-
Signal Measurement:
-
Mix the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Quantitative Data Summary
Table 1: Degradation Efficiency of CRBN-based PROTACs with Alkyl Linkers
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | Alkyl | ~10 | 150 | 85 | 293T |
| BTK | Alkyl | ~12 | 2.2 | >95 | Mino |
| SHP2 | Alkyl | ~12 | 6.02 | >90 | HeLa |
| STAT3 | Alkyl | ~6 | Potent degradation | N/A | HepG2 |
Note: The linker lengths and compositions in the table are approximations based on published structures and may not be identical to a C4 linker. Data is compiled from various sources and serves as a general guide.
Signaling Pathways Targeted by PROTACs
The application of PROTACs allows for the targeted degradation of key proteins involved in various disease-related signaling pathways. Below are examples of signaling pathways that can be modulated by PROTACs targeting specific proteins.
BRD4 Degradation Pathway
BRD4 is a member of the BET family of proteins that acts as a reader of acetylated histones and a transcriptional co-activator. Its degradation by a PROTAC leads to the downregulation of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis.
STAT3 Signaling Pathway
STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. PROTAC-mediated degradation of STAT3 can inhibit these oncogenic processes.[2][4][5][6][7]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. Degrading EGFR with PROTACs is a promising strategy to overcome resistance to traditional EGFR inhibitors.[1][8][9][10][11]
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. PROTAC-mediated degradation of BTK can be an effective therapeutic strategy, especially in cases of resistance to BTK inhibitors.[12][13][14][15][16]
Conclusion
This compound is a valuable and versatile building block for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its defined structure and reactive carboxyl group facilitate the rational design and synthesis of potent and selective protein degraders. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this reagent in the development of novel therapeutics based on targeted protein degradation. A thorough understanding of the synthetic methodologies, bioanalytical assays, and underlying biological pathways is crucial for the successful advancement of this promising therapeutic modality.
References
- 1. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent and selective PROTAC degrader for STAT3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 12. books.rsc.org [books.rsc.org]
- 13. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
Application Notes: Western Blot Protocol for Assessing Protein Degradation by a Thalidomide-O-C4-COOH-based PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] A PROTAC based on Thalidomide-O-C4-COOH utilizes a thalidomide (B1683933) derivative to engage the Cereblon (CRBN) E3 ligase.[2][3][4] By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein.[5][6] This ubiquitination marks the protein for degradation by the 26S proteasome, resulting in its removal from the cell.[1][5] Western blotting is a fundamental technique to quantitatively assess the efficacy of a PROTAC by measuring the reduction in the target protein levels.[1][7]
PROTAC Mechanism of Action
A this compound-based PROTAC initiates a catalytic cycle within the cell. The PROTAC molecule first binds to both the target protein and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is released and can induce the degradation of another target protein.
Experimental Workflow
The following diagram outlines the major steps involved in assessing PROTAC-induced protein degradation via Western blot. The process begins with cell culture and treatment, followed by protein extraction, quantification, and finally, immunoblotting and data analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for evaluating the degradation of a target protein in cultured cells treated with a this compound-based PROTAC.
1. Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the target protein and Cereblon (e.g., HeLa, HEK293).
-
PROTAC: this compound-based PROTAC of interest, dissolved in DMSO to create a stock solution.
-
Vehicle Control: DMSO.
-
Proteasome Inhibitor (Optional Control): MG132 or Epoxomicin.[8]
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][7]
-
Protein Assay: BCA or Bradford protein assay kit.[1]
-
Sample Buffer: 4x Laemmli sample buffer.[5]
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine based transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibodies:
-
Antibody specific to the target protein.
-
Antibody for a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin).[9]
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[1]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[5]
2. Cell Culture and Treatment [1]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical dose-response experiment might include concentrations ranging from 1 nM to 10 µM.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO as the highest PROTAC concentration.
-
Proteasome Inhibitor Control (Optional): Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This control helps confirm that degradation is proteasome-dependent.[8][10]
-
-
Aspirate the old medium from the cells and add the medium containing the PROTAC or controls.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[1]
3. Protein Extraction (Cell Lysis) [1][11]
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing protease/phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's protocol.
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading. A typical concentration is 1-2 µg/µL.
5. SDS-PAGE and Protein Transfer [1][5]
-
Add 1/3 volume of 4x Laemmli sample buffer to the normalized lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (typically 20-30 µg) into each lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting and Detection [1][5]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[9]
7. Data Analysis [1]
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation for each treatment relative to the vehicle-treated control using the formula: % Degradation = (1 - (Normalized Target Signal_Treated / Normalized Target Signal_Vehicle)) * 100
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 0% |
| PROTAC | 1 | 0.85 | 15% |
| PROTAC | 10 | 0.52 | 48% |
| PROTAC | 100 | 0.15 | 85% |
| PROTAC | 1000 | 0.08 | 92% |
| PROTAC + MG132 | 100 | 0.95 | 5% |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Application Note: A Protocol for Designing PROTACs with Optimal Linker Length Using Thalidomide-O-C4-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4]
The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy.[5][] An optimal linker length is essential for the stable formation of the POI-PROTAC-E3 ligase ternary complex.[4][7] A linker that is too short may introduce steric hindrance, while one that is too long may fail to effectively bring the two proteins into productive proximity.[8][9]
This document provides a detailed protocol for designing a library of PROTACs with varying linker lengths using Thalidomide-O-C4-COOH, a common building block that incorporates a ligand for the Cereblon (CRBN) E3 ligase.[1][10] We will outline the synthesis strategy, cellular validation assays, and data analysis required to identify the PROTAC with the optimal linker length for maximal target degradation.
Mechanism of Action of a Thalidomide-Based PROTAC
A Thalidomide-based PROTAC works by recruiting the CRBN E3 ligase to a specific Protein of Interest (POI). This induced proximity allows the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design and Workflow
The optimization of linker length is an empirical process that requires the synthesis and evaluation of a series of PROTACs. The general workflow involves designing a library of molecules with systematically varied linker lengths, synthesizing them, and then testing their ability to induce degradation of the target protein in a relevant cellular context.
Caption: Workflow for optimizing PROTAC linker length.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol describes a general method for synthesizing a PROTAC library by coupling a POI ligand (containing a reactive amine) to this compound via linkers of varying lengths (e.g., amino-PEG-acid linkers).
Materials:
-
This compound[11]
-
POI ligand with a free amine group
-
Bifunctional linkers (e.g., Fmoc-NH-(PEG)n-COOH, n=2, 4, 6, 8)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Piperidine (B6355638) solution (for Fmoc deprotection)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Linker Activation: Dissolve the Fmoc-protected amino-PEG-acid linker (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq). Stir at room temperature for 30 minutes.
-
Coupling to POI Ligand: Add the POI ligand (1.0 eq) to the activated linker solution. Stir the reaction mixture at room temperature overnight. Monitor reaction progress by LC-MS.
-
Purification: Upon completion, purify the Fmoc-protected POI-linker conjugate using reverse-phase HPLC.
-
Fmoc Deprotection: Dissolve the purified conjugate in a 20% piperidine in DMF solution. Stir at room temperature for 1-2 hours to remove the Fmoc protecting group. Evaporate the solvent under reduced pressure.
-
This compound Activation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq). Stir at room temperature for 30 minutes.
-
Final Coupling: Add the deprotected POI-linker conjugate to the activated this compound solution. Stir at room temperature overnight.
-
Final Purification and Characterization: Purify the final PROTAC product by reverse-phase HPLC. Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.
-
Library Synthesis: Repeat steps 1-7 for each linker length to generate the complete PROTAC library.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment and to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[9][12]
Procedure:
-
Cell Culture and Plating: Plate the relevant cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC from the library in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values using non-linear regression.[12]
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation, to determine the IC₅₀ (half-maximal inhibitory concentration).[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a prolonged period (e.g., 72 hours).[9]
-
MTS Reagent Addition: Add MTS reagent (or similar, e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values by fitting the data to a dose-response curve using graphing software.[9]
Data Presentation
Summarizing the quantitative data from the cellular assays in a table allows for a direct comparison of the efficacy of each PROTAC variant. This helps in identifying the relationship between linker length and degradation potency.[4][8]
Table 1: Summary of Degradation and Viability Data for a Hypothetical PROTAC Library
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| PROTAC-L1 | PEG2 | 11 | 450 | 75 | 720 |
| PROTAC-L2 | PEG4 | 17 | 95 | 92 | 150 |
| PROTAC-L3 | PEG6 | 23 | 25 | 98 | 40 |
| PROTAC-L4 | PEG8 | 29 | 180 | 88 | 310 |
| PROTAC-L5 | PEG10 | 35 | 600 | 65 | >1000 |
Data is hypothetical and for illustrative purposes only. Linker length in atoms is an approximation and includes the C4 chain from this compound.
From this hypothetical data, PROTAC-L3 , with a 23-atom PEG6 linker, demonstrates the lowest DC₅₀ and IC₅₀ values and the highest Dₘₐₓ, indicating it is the most potent and efficacious degrader in this series. This highlights the critical importance of optimizing linker length to achieve the desired biological outcome.[7] Further biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be employed to confirm that enhanced degradation correlates with improved ternary complex formation and stability.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. This compound, 2169266-67-3 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-O-C4-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
Thalidomide-O-C4-COOH is a crucial building block in the synthesis of thalidomide-based PROTACs. It incorporates the CRBN-binding thalidomide moiety connected to a 4-carbon alkyl linker terminating in a carboxylic acid. This terminal carboxyl group provides a versatile handle for conjugation to a ligand for a kinase or other therapeutic target, facilitating the creation of a PROTAC designed to induce its degradation.[2]
These application notes provide a comprehensive overview of the use of this compound in the development of kinase and other therapeutic target degraders, including detailed experimental protocols and representative data for the evaluation of these novel therapeutic agents.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[3] The PROTAC is then released and can catalyze further degradation cycles.
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables provide representative data from thalidomide-based PROTACs targeting kinases. This data serves as a benchmark for the expected potency of PROTACs synthesized using this compound.
Table 1: Representative Degradation Data for a Thalidomide-Based SHP2 Degrader
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11(ZB-S-29) | SHP2 | CRBN | HeLa | 6.02 | >90 | [4] |
Table 2: Representative Degradation Data for a Thalidomide-Based PDK1 Degrader
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| A04 | PDK1 | CRBN | 4T1 | 1.7 | 75 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for the conjugation of this compound to a target protein ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents (e.g., HATU, HBTU, or EDC with HOBt)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (1.1 equivalents) and a non-nucleophilic base (2.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing target protein ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the target protein ligand dropwise to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC to determine DC50 and Dmax values.[6]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Workflow for DC50 determination using Western Blot.
Protocol 3: Global Proteomics Analysis for Selectivity Profiling
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[7]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors
-
Trypsin
-
Tandem Mass Tags (TMT) for labeling (optional but recommended)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration near its DC50 and a vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in urea-based lysis buffer. Sonicate the lysate to shear DNA and centrifuge to pellet debris.
-
Protein Digestion: Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptide samples with TMT reagents according to the manufacturer's protocol to enable multiplexed analysis.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of kinases and other therapeutic targets. The modular nature of PROTAC design, facilitated by such linkers, enables the rapid development of novel protein degraders, paving the way for new therapeutic strategies in oncology and other diseases. The methodologies and representative data presented in this guide provide a solid framework for researchers to design, synthesize, and evaluate novel PROTACs for both therapeutic and research applications.
References
- 1. books.rsc.org [books.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Ternary Complex Formation Assays with Thalidomide-O-C4-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding induces the formation of a critical ternary complex (POI-PROTAC-E3 ligase), which brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4]
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3][5][6] PROTACs utilizing a Thalidomide-O-C4-COOH moiety leverage this interaction to recruit CRBN.[7][8] The formation and stability of the ternary complex are paramount to the efficacy of these PROTACs.[1] Therefore, rigorous biophysical and cellular characterization of this complex is a cornerstone of PROTAC development.[1] Key parameters derived from these studies, such as binding affinity (Kd), dissociation kinetics (k_off), and cooperativity (α), provide invaluable insights for optimizing PROTAC design and predicting cellular activity.[9][10][11]
Quantitative Analysis of Ternary Complex Formation
A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (k_on and k_off).[1]
Table 1: Comparison of Key Biophysical Assays for Ternary Complex Analysis
| Assay Technology | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass binding to a sensor surface.[12] | k_on, k_off, K_D, Cooperativity (α) | Real-time, label-free kinetic data; high sensitivity.[9][12] | Requires protein immobilization; potential for protein activity loss. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[13] | K_D, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Gold standard for thermodynamics; label-free solution-based.[13][14] | Low throughput; high sample consumption; not suitable for very weak or tight binders.[12][15] |
| Time-Resolved FRET (TR-FRET) | Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore.[15] | K_D, IC50, Relative Complex Abundance | Homogeneous (no-wash); high throughput; robust.[16] | Requires labeled proteins/antibodies; potential for compound interference. |
| AlphaLISA | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal.[] | K_D, IC50, Relative Complex Abundance | Homogeneous; highly sensitive with a wide dynamic range.[][18] | Requires tagged proteins; susceptible to the "hook effect" at high PROTAC concentrations.[18][19] |
Table 2: Representative Quantitative Data for CRBN-Based PROTACs
| PROTAC (Target) | Assay Type | Parameter | Value | Cell Line / System | Reference |
| MZ1 (BRD4) | SPR | Ternary K_D (VHL:MZ1:BRD4^BD2) | 7.5 nM | Purified Proteins | [11] |
| dBET1 (BETs) | TR-FRET | Ternary Complex EC50 | ~20 nM | Purified Proteins | [20] |
| ARV-825 (BETs) | Western Blot | BRD4 DC50 | < 1 nM | Jurkat | [21] |
| dBET6 (BETs) | AlphaLISA | Ternary Complex EC50 | ~10-100 nM | Purified Proteins | [18][22] |
| Various (BRD9) | ITC | Cooperativity (α) | Can be >1 (positive) or <1 (negative) | Purified Proteins | [15] |
Note: Data are representative of well-characterized CRBN- or VHL-recruiting PROTACs and serve as a reference for expected values in similar experimental setups.
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Immobilize [label="1. Immobilize E3 Ligase (CRBN)\non Sensor Chip", fillcolor="#F1F3F4"]; Binary [label="2. Binary Binding Analysis:\nInject PROTAC alone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Regenerate1 [label="Regenerate Surface", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Ternary [label="3. Ternary Binding Analysis:\nInject pre-incubated\nPROTAC + Target Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regenerate2 [label="Regenerate Surface", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Data Analysis:\nFit sensorgrams to kinetic models\nto determine kon, koff, KD", fillcolor="#F1F3F4"]; Calculate [label="5. Calculate Cooperativity (α)\nα = K_D (Binary) / K_D (Ternary)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Immobilize; Immobilize -> Binary; Binary -> Regenerate1; Regenerate1 -> Ternary; Ternary -> Regenerate2; Regenerate2 -> Analyze; Analyze -> Calculate; Calculate -> End; } Caption: Experimental workflow for SPR-based analysis of ternary complexes.
Objective: To measure the real-time binding kinetics (k_on, k_off) and equilibrium dissociation constant (K_D) of binary (PROTAC:E3 ligase) and ternary (Target:PROTAC:E3 ligase) complexes.[9][11]
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified, recombinant CRBN E3 ligase complex.
-
Purified, recombinant target protein (POI).
-
This compound PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Amine coupling kit for immobilization.
Protocol:
-
Immobilization: Immobilize the CRBN E3 ligase onto the sensor chip surface via amine coupling to a target density. A reference flow cell should be prepared similarly without the protein.
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the CRBN and reference flow cells, starting from the lowest concentration.
-
Measure the binding response (in Response Units, RU).
-
Regenerate the surface between injections if necessary.[1]
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).[1] An α value greater than 1 indicates positive cooperativity.[1]
-
TR-FRET for Homogeneous Ternary Complex Detection
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Dispense [label="1. Dispense Tagged Proteins & PROTAC\n(e.g., GST-POI, His-CRBN, PROTAC dilutions)\ninto microplate wells", fillcolor="#F1F3F4"]; Incubate1 [label="2. Incubate to allow\nternary complex formation", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Ab [label="3. Add FRET-pair Antibodies\n(e.g., Tb-anti-GST [Donor],\nAF488-anti-His [Acceptor])", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="4. Incubate to allow\nantibody binding", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="5. Read Plate\n(Excite Donor, Measure Donor & Acceptor Emission)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Data Analysis:\nCalculate TR-FRET ratio.\nPlot vs. [PROTAC] to get EC50.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Dispense; Dispense -> Incubate1; Incubate1 -> Add_Ab; Add_Ab -> Incubate2; Incubate2 -> Read; Read -> Analyze; Analyze -> End; } Caption: Workflow for the TR-FRET-based detection of ternary complexes.
Objective: To quantify the formation of the ternary complex in a homogeneous solution using proximity-based fluorescence energy transfer.[16][20]
Materials and Reagents:
-
Tagged proteins (e.g., GST-tagged POI, His-tagged CRBN).
-
TR-FRET compatible antibodies (e.g., Terbium (Tb)-conjugated anti-GST and a fluorescently-labeled anti-His).
-
This compound PROTAC.
-
Assay buffer and microplates (e.g., 384-well low volume).
-
Plate reader capable of TR-FRET measurements.
Protocol:
-
Component Titration: Optimize the concentrations of tagged proteins and antibodies to achieve a good assay window (signal-to-background ratio).[20][23]
-
Assay Procedure:
-
Dispense a fixed, optimized concentration of GST-POI and His-CRBN into the wells of a microplate.
-
Add the PROTAC in a serial dilution. Include DMSO-only wells as a negative control.
-
Incubate for a set time (e.g., 60-180 minutes) at room temperature to allow complex formation.[20]
-
Add the FRET-pair antibodies (e.g., Tb-anti-GST and AF488-anti-His) to all wells.
-
Incubate for a further 60 minutes to allow antibody binding.
-
-
Measurement: Read the plate on a TR-FRET enabled reader, exciting the donor (e.g., at 340 nm) and measuring emission at two wavelengths (e.g., 490 nm for donor and 520 nm for acceptor).[20]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the PROTAC concentration. The data typically forms a bell-shaped curve due to the "hook effect" at high concentrations.[24]
-
Fit the ascending part of the curve to a dose-response model to determine the EC50 for complex formation.
-
AlphaLISA for Sensitive Ternary Complex Detection
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Dispense [label="1. Dispense Tagged Proteins & PROTAC\n(e.g., Biotin-POI, FLAG-CRBN, PROTAC dilutions)\ninto microplate wells", fillcolor="#F1F3F4"]; Incubate1 [label="2. Incubate to allow\nternary complex formation", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Beads [label="3. Add AlphaLISA Beads\n(e.g., Streptavidin-Donor Beads,\nAnti-FLAG-Acceptor Beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="4. Incubate in the dark\nto allow bead binding", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="5. Read Plate\n(Excite Donor at 680 nm,\nMeasure Acceptor at 615 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Data Analysis:\nPlot signal vs. [PROTAC]\nto generate bell-shaped curve and find EC50.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Dispense; Dispense -> Incubate1; Incubate1 -> Add_Beads; Add_Beads -> Incubate2; Incubate2 -> Read; Read -> Analyze; Analyze -> End; } Caption: Workflow for the AlphaLISA-based detection of ternary complexes.
Objective: To detect and quantify ternary complex formation with high sensitivity using a bead-based proximity assay.[18]
Materials and Reagents:
-
Tagged proteins (e.g., Biotinylated POI, FLAG-tagged CRBN).
-
AlphaLISA Donor (e.g., Streptavidin-coated) and Acceptor (e.g., anti-FLAG) beads.
-
This compound PROTAC.
-
AlphaLISA-compatible assay buffer and microplates.
-
Plate reader capable of AlphaLISA measurements.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare working solutions of the tagged proteins and a slurry of the Donor and Acceptor beads according to the manufacturer's protocol.
-
Assay Procedure:
-
Add fixed concentrations of the tagged POI and CRBN to the wells.
-
Add the PROTAC dilutions.
-
Incubate to allow complex formation (e.g., 60 minutes at room temperature).
-
Add the mixture of AlphaLISA Donor and Acceptor beads to all wells.[22]
-
Incubate for a specified time (e.g., 60 minutes) at room temperature in the dark.
-
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration.
-
As with TR-FRET, the resulting curve is often bell-shaped.[15] The peak of the curve indicates the optimal concentration for ternary complex formation.
-
Determine the EC50 from the initial phase of the curve.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the complete thermodynamic profile (K_D, ΔH, ΔS) and stoichiometry (n) of binary and ternary interactions, which is the gold standard for measuring cooperativity.[13][14]
Materials and Reagents:
-
ITC instrument.
-
Highly purified and concentrated proteins (POI and CRBN complex).
-
This compound PROTAC.
-
Perfectly matched dialysis buffer for all components to minimize heats of dilution.[14]
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer. Degas all solutions before use.
-
Binary Titration 1 (PROTAC into E3 Ligase):
-
Fill the ITC cell with CRBN solution (e.g., 10-20 µM).
-
Fill the injection syringe with PROTAC solution (e.g., 100-200 µM).
-
Perform the titration experiment.
-
Analyze the data using a one-site binding model to determine K_D1 and ΔH1.[14]
-
-
Binary Titration 2 (PROTAC into Target Protein):
-
Repeat the process, titrating the PROTAC into the POI solution to determine K_D2 and ΔH2.
-
-
Ternary Titration (PROTAC into POI + E3 Ligase):
-
Fill the ITC cell with a solution containing the CRBN complex pre-saturated with the POI.
-
Titrate the PROTAC into this mixture to determine the apparent K_D_ternary and ΔH_ternary.
-
-
Data Analysis and Cooperativity Calculation:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model.
-
The cooperativity factor (α) is calculated using the determined dissociation constants: α = K_D1 / K_D_ternary.[14]
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal in Proximity Assays | Inactive protein; Suboptimal buffer; Incorrect protein concentrations. | Verify protein activity with known ligands; Screen different assay buffers; Titrate both POI and CRBN to find the optimal ratio.[19] |
| "Hook Effect" at High PROTAC Concentrations | Excess PROTAC saturates both the POI and E3 ligase, favoring binary over ternary complexes.[19] | Perform a wide serial dilution of the PROTAC to generate a full bell-shaped curve and identify the optimal concentration range.[19] |
| Poor Data Fit in SPR/ITC | Protein aggregation; Mismatched buffers (ITC); Non-specific binding. | Ensure high-purity, monodisperse proteins; Use perfectly matched buffers for ITC[14]; Include a blocking agent like BSA in SPR buffer. |
| Discrepancy Between Biophysical and Cellular Data | Cellular factors (scaffolding, localization) stabilize the complex; Catalytic nature of PROTACs in cells. | This is not uncommon. Even a transient complex can be sufficient for ubiquitination in a cellular context.[25] Use orthogonal assays, including in-cell target engagement like NanoBRET™, to build a complete picture.[26] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aragen.com [aragen.com]
- 13. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. SLAS2024 [slas2024.eventscribe.net]
- 23. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of a Novel Thalidomide-O-C4-COOH-based Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery.[1][2][3] These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[4][5] Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][6][7]
This document provides a detailed experimental workflow for the comprehensive characterization of a novel degrader based on a "Thalidomide-O-C4-COOH" E3 ligase ligand-linker conjugate.[8][9] This workflow encompasses a series of in vitro and cellular assays designed to elucidate the mechanism of action, potency, and specificity of the degrader.
Mechanism of Action of a Thalidomide-Based Degrader
A thalidomide-based degrader functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[6][10][] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][12]
Caption: Mechanism of action for a thalidomide-based degrader.
Experimental Workflow
A robust characterization of a novel degrader involves a multi-step, hierarchical approach, starting from biochemical validation to cellular efficacy and specificity assessment.[10][13]
Caption: Hierarchical experimental workflow for degrader characterization.
Data Presentation: Summary of Quantitative Data
| Assay | Parameter(s) | Description | Example Value |
| Binary Binding Affinity | Kd (POI), Kd (CRBN) | Equilibrium dissociation constant for degrader binding to the POI and CRBN individually. | POI Kd: 50 nM, CRBN Kd: 2 µM |
| Ternary Complex Formation | TC50, Cooperativity (α) | Concentration of degrader for 50% ternary complex formation. Alpha indicates the cooperativity of binding. | TC50: 100 nM, α: 5 |
| In Vitro Ubiquitination | Ubmax | Maximum level of POI ubiquitination. | 80% of total POI |
| Protein Degradation | DC50, Dmax | Concentration for 50% maximal degradation and the maximum percentage of degradation. | DC50: 25 nM, Dmax: 95% |
| Degradation Kinetics | t1/2 | Half-life of the target protein upon degrader treatment. | 2 hours |
| Cell Viability | IC50 | Concentration for 50% inhibition of cell viability. | >10 µM |
Experimental Protocols
Binary Binding Affinity Assays
Objective: To determine the binding affinity of the degrader to the isolated Protein of Interest (POI) and the CRBN E3 ligase complex.
Methodology: Isothermal Titration Calorimetry (ITC) [14]
-
Protein Preparation: Express and purify recombinant POI and CRBN/DDB1 complex. Ensure high purity and proper folding.
-
Sample Preparation: Dialyze proteins into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Dissolve the degrader in the same buffer, using a minimal amount of DMSO if necessary, ensuring the final DMSO concentration is matched in both protein and ligand solutions.
-
ITC Experiment:
-
Fill the ITC sample cell with the protein solution (e.g., 10-20 µM POI or CRBN).
-
Load the injection syringe with the degrader solution (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the heat changes for each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Ternary Complex Formation Assays
Objective: To confirm and quantify the formation of the POI-degrader-CRBN ternary complex.
Methodology: NanoBRET™ Ternary Complex Assay [15]
-
Cell Line Preparation: Co-express the POI fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293T).[15]
-
Assay Setup:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Label the HaloTag®-CRBN with the fluorescent HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
Treat the cells with a serial dilution of the degrader.
-
-
Measurement: Add the Nano-Glo® Live Cell Substrate and measure both donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the degrader concentration. A bell-shaped curve is characteristic of ternary complex formation, from which the TC50 (concentration at half-maximal signal) can be determined.[12][14]
In Vitro Ubiquitination Assay
Objective: To demonstrate that the degrader facilitates the ubiquitination of the POI in a reconstituted cell-free system.
Methodology: Western Blot-based Ubiquitination Assay [12][16]
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1/CUL4A/RBX1 complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
This compound-based degrader (at various concentrations) or DMSO control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
SDS-PAGE and Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the POI.
-
-
Analysis: A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of the degrader.
Cellular Protein Degradation Assay
Objective: To quantify the potency (DC50) and efficacy (Dmax) of the degrader in a cellular context.
Methodology: HiBiT-based Protein Degradation Assay [17][18]
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line that stably expresses the LgBiT protein.[17][18]
-
Assay Protocol:
-
Plate the HiBiT-tagged cells in a 96- or 384-well white plate.
-
Treat the cells with a serial dilution of the degrader for a defined period (e.g., 24 hours).
-
-
Luminescence Measurement:
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains LgBiT protein and substrate.
-
Measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged POI.
-
-
Data Analysis: Normalize the luminescence signal to DMSO-treated controls. Plot the percentage of remaining protein against the degrader concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[19]
Proteasome Dependence Assay
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Methodology: Western Blot with Proteasome Inhibitor
-
Cell Treatment:
-
Treat cells with the degrader at a concentration of ~10x DC50.
-
In a parallel set of wells, co-treat cells with the degrader and a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib).
-
Include DMSO and inhibitor-only controls.
-
-
Cell Lysis and Western Blot: After the desired treatment time (e.g., 8 hours), lyse the cells, quantify total protein, and perform a Western blot for the POI as described previously.
-
Analysis: Co-treatment with a proteasome inhibitor should rescue the degradation of the POI, indicating that the degrader's mechanism of action is proteasome-dependent.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the degrader on the treated cells.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay [20][21][22]
-
Cell Plating: Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader for an extended period (e.g., 72 hours).
-
ATP Measurement:
-
Data Analysis: Measure luminescence. The signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.[22] Plot the percentage of viability against the degrader concentration to determine the IC50.
Conclusion
The comprehensive characterization of a novel this compound-based degrader requires a systematic and multi-faceted experimental approach. The protocols outlined in this document provide a robust framework for assessing the key attributes of a degrader, from its fundamental biochemical properties to its efficacy and safety profile in a cellular context. The resulting quantitative data will be crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in targeted protein degradation drug discovery programs.[1]
References
- 1. escholarship.org [escholarship.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 2169266-67-3 | BroadPharm [broadpharm.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. Target Degradation [worldwide.promega.com]
- 19. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Thalidomide-O-C4-COOH PROTACs
Welcome to the technical support center for researchers utilizing Thalidomide-O-C4-COOH in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is a crucial building block, providing the Cereblon (CRBN) E3 ligase ligand connected to a 4-carbon carboxylic acid linker, ready for conjugation to a target protein binder.[1][2][3] This guide offers structured troubleshooting advice, experimental protocols, and answers to frequently asked questions to navigate challenges related to low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized with this compound, shows little to no degradation of my target protein. Where should I begin troubleshooting?
A1: When a PROTAC fails to induce degradation, the problem typically falls into one of three categories: the PROTAC molecule itself, the biological system, or the formation of the essential ternary complex.[4]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC stock using methods like LC-MS and NMR. Compound degradation in storage or experimental media can prevent activity.[5]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety. Low or absent CRBN expression is a common cause of failure for thalidomide-based PROTACs.[4][6] A simple Western blot for CRBN can verify its presence.
-
Assess Target Engagement: Ensure your PROTAC's "warhead" can bind to the target protein and that the thalidomide portion can bind to CRBN. These binary engagement events are prerequisites for forming the ternary complex.[4][7]
-
Check for the "Hook Effect": Test your PROTAC across a very broad concentration range (e.g., 0.1 nM to 10 µM). Excessively high concentrations can lead to the formation of separate binary complexes (PROTAC-Target and PROTAC-CRBN) instead of the productive ternary complex, which paradoxically reduces degradation efficiency.[8][9][10]
Q2: How can I confirm if my PROTAC is successfully forming the required Target-PROTAC-CRBN ternary complex?
A2: The formation of a stable ternary complex is the crucial event that brings the E3 ligase close to the target protein, enabling ubiquitination.[][12] A lack of ternary complex formation is a primary reason for low degradation efficiency. Several biophysical and cell-based assays can confirm its formation:
-
Co-Immunoprecipitation (Co-IP): This is a direct method to show that the target protein and CRBN are interacting in the presence of your PROTAC within the cell.[4][13]
-
Proximity Assays: Techniques like NanoBRET™/FRET or AlphaLISA® can measure the proximity of the target protein and the E3 ligase in either live cells or lysates, providing quantitative data on complex formation.[12][14][15][16]
Q3: I'm observing a "hook effect" in my dose-response experiments. What exactly is this and how can I mitigate it?
A3: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[8][17] This occurs because an excess of the PROTAC molecule saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes that cannot assemble into the productive ternary complex required for degradation.[9][10]
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations to fully characterize its activity profile and identify the optimal concentration window.[9]
-
Use Lower Concentrations: Once the optimal range is identified, subsequent experiments should be performed at concentrations that favor ternary complex formation and avoid the hook effect.[9]
Q4: How critical is the "-O-C4-COOH" linker for my PROTAC's activity? Could it be the source of the problem?
A4: The linker is a pivotal component of a PROTAC and its length, rigidity, and composition are critical determinants of efficacy.[18][19] The linker dictates the spatial orientation between the target protein and the E3 ligase within the ternary complex.[19] An improperly optimized linker is a frequent cause of poor degradation.
-
If the linker is too short: It may cause steric clashes, preventing the simultaneous binding of the target protein and CRBN.[19]
-
If the linker is too long: It may not bring the two proteins into close enough proximity for efficient ubiquitin transfer.[19] While the C4 linker is a common starting point, synthesizing and testing a series of PROTACs with varying linker lengths (e.g., C2, C3, C5, or PEG-based linkers) is a standard optimization strategy to improve degradation.[20][21][22]
Q5: How can I confirm that the observed protein loss is due to ubiquitination and proteasomal degradation?
A5: It is essential to confirm that your PROTAC is acting via its intended mechanism of action.
-
Proteasome Inhibition Control: Co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132) should "rescue" the degradation of your target protein. If the protein levels are restored in the presence of the inhibitor, it confirms that the degradation is proteasome-dependent.[9][23]
-
Target Ubiquitination Assay: This assay directly demonstrates that your PROTAC is inducing the ubiquitination of the target protein. Cells are treated with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate. The target protein is then immunoprecipitated, and a Western blot is performed using an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination.[4][8]
Troubleshooting Workflow & Key Diagrams
A logical workflow can help systematically diagnose issues with your this compound PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Quantitative Data Summary
Optimizing the linker is a common strategy to improve degradation efficiency. The table below illustrates hypothetical data from a linker optimization study, demonstrating how DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation) values can vary.
| PROTAC ID | Linker Moiety (Attached to Thalidomide-O-) | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| PROTAC-01 | -C2-COOH | 550 | 45 | Shorter linker may cause steric hindrance. |
| PROTAC-02 | -C3-COOH | 120 | 75 | Improved activity compared to C2. |
| PROTAC-03 | -C4-COOH | 25 | 92 | Optimal degradation efficiency observed. |
| PROTAC-04 | -C5-COOH | 85 | 88 | Longer linker shows slightly reduced potency. |
| PROTAC-05 | -PEG2-COOH | 40 | 95 | PEG linker improves properties, showing high Dₘₐₓ. |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase. Allow them to adhere overnight.
-
Treat the cells with a serial dilution of your PROTAC (e.g., 8-12 concentrations) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (a 24-hour endpoint is common, but a time-course of 4, 8, 16, and 24 hours is recommended for initial characterization).[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, α-Tubulin, or β-actin) to normalize the data.[23]
-
-
Detection & Analysis: Visualize bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control, then calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[4]
Methodology:
-
Cell Treatment and Lysis: Treat cells with your PROTAC at an optimal concentration (e.g., 3-5x DC₅₀) and a no-PROTAC control for a shorter period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-Clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against your target protein overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove unbound proteins.[4]
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads using Laemmli sample buffer and boiling. Analyze the eluate by Western blot, probing separate blots for your target protein (to confirm successful immunoprecipitation) and for CRBN. The presence of a CRBN band in the target protein pulldown lane (only in the PROTAC-treated sample) confirms the formation of the ternary complex.[4]
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC induces the poly-ubiquitination of the target protein, a key step before degradation.[8]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 2-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.[8]
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, then dilute with a non-denaturing buffer.
-
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody as described in the Co-IP protocol.
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or a laddering pattern appearing above the band for your target protein indicates poly-ubiquitination.[8][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [promega.sg]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
How to solve solubility issues of Thalidomide-O-C4-COOH in aqueous buffers
Welcome to the technical support center for Thalidomide-O-C4-COOH. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic chemical compound used extensively in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is an E3 ligase ligand-linker conjugate, which means it contains a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (derived from thalidomide) connected to a four-carbon alkyl linker with a terminal carboxylic acid (-COOH) group.[3] Researchers use it as a building block to synthesize PROTACs, which are molecules designed to selectively degrade specific target proteins within a cell.[1][4]
Q2: Why is this compound difficult to dissolve in aqueous buffers like PBS?
The solubility challenge arises from its dual chemical nature. The thalidomide (B1683933) portion of the molecule is hydrophobic (water-repelling), while the terminal carboxylic acid group is hydrophilic (water-attracting).[5][6][7] At neutral or acidic pH (e.g., PBS at pH 7.4), the carboxylic acid group remains largely protonated (-COOH), making it less polar and contributing to the molecule's overall low solubility in water.[8] Many PROTACs and their precursors are known to have low aqueous solubility due to their high molecular weight and lipophilicity.[9]
Q3: What is the single most important factor for dissolving this compound in an aqueous buffer?
The pH of the solution is the most critical factor. The carboxylic acid group has an estimated pKa value between 4 and 5. By raising the pH of the buffer above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻).[10][11] This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.
Troubleshooting Guide for Solubility Issues
Q4: I added this compound powder directly to my PBS buffer (pH 7.4) and it won't dissolve. What should I do?
Directly dissolving the compound in neutral aqueous buffers is often unsuccessful. The recommended approach involves preparing a concentrated stock solution in an organic solvent first, followed by careful dilution into the aqueous buffer, often with pH adjustment.
Q5: What is the recommended procedure for preparing a stock solution?
The standard method is to first dissolve the compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[5][12] This creates a high-concentration stock solution that can be stored and diluted for experiments. See the detailed protocol below.
Q6: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." It happens when the hydrophobic nature of the compound causes it to aggregate when the concentration of the organic solvent is drastically lowered. To prevent this:
-
Adjust Buffer pH: The most effective method is to use a slightly basic buffer (e.g., pH 8.0-9.0). The basic pH will ionize the carboxylic acid, dramatically increasing its aqueous solubility and preventing precipitation.
-
Vortex During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations that can initiate precipitation.
-
Use a Lower Final Concentration: If solubility limits are being exceeded, try working with a more dilute final concentration in your assay.
-
Gentle Warming and Sonication: After dilution, gently warming the solution (e.g., to 37°C) or placing it in an ultrasonic bath can help redissolve small amounts of precipitate.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₇ | [2][3] |
| Molecular Weight | 374.34 g/mol | [2] |
| Appearance | Solid | [5] |
| Key Functional Groups | Phthalimide, Carboxylic Acid | [13] |
| Common Stock Solvent | Dimethyl Sulfoxide (DMSO) | [5][12] |
Table 2: Recommended Solution Preparation Summary
| Step | Solvent/Buffer | Typical Concentration | Key Considerations |
| 1. Stock Solution | DMSO | 10-50 mM | Ensure powder is fully dissolved before storage. |
| 2. Working Solution | Aqueous Buffer (e.g., Tris, HEPES) | 1-100 µM | Adjust buffer pH to 8.0-9.0 for optimal solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 20 mM stock solution of this compound.
Materials:
-
This compound (MW: 374.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.74 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via pH Adjustment
Objective: To prepare a 20 µM working solution in a Tris buffer.
Materials:
-
20 mM this compound in DMSO (from Protocol 1)
-
1 M Tris-HCl, pH 8.5
-
Nuclease-free water
-
Vortex mixer
Procedure:
-
Prepare the final aqueous buffer. For 10 mL of 50 mM Tris buffer (pH 8.5), combine 500 µL of 1 M Tris-HCl (pH 8.5) with 9.5 mL of nuclease-free water.
-
Pipette 999 µL of the pH 8.5 Tris buffer into a new tube.
-
Add 1 µL of the 20 mM DMSO stock solution to the buffer. Crucially, add the stock solution dropwise directly into the buffer while vortexing to ensure rapid dispersion.
-
Continue vortexing for an additional 10-15 seconds. The final solution will be 20 µM this compound in 50 mM Tris buffer with 0.1% DMSO.
Visual Guides
Principle of pH-Dependent Solubility
The solubility of this compound is governed by the ionization state of its carboxylic acid group. In basic conditions, it deprotonates to a highly soluble carboxylate salt.
Caption: Chemical equilibrium of this compound solubility.
Troubleshooting Workflow
Follow this workflow to diagnose and solve solubility issues during your experiments.
Caption: Step-by-step workflow for dissolving this compound.
PROTAC Biological Mechanism
This compound serves as a linker-ligand for the E3 ligase CRBN. A full PROTAC uses this moiety to bring a target protein to the E3 ligase for degradation.
Caption: How a thalidomide-based PROTAC induces protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, 2169266-67-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for Thalidomide (HMDB0015175) [hmdb.ca]
Technical Support Center: Overcoming the "Hook Effect" in Experiments with Thalidomide-O-C4-COOH Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C4-COOH and other CRBN-engaging degraders. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome the "hook effect," a common phenomenon that can complicate the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound degraders?
A1: The "hook effect" is a paradoxical phenomenon observed in dose-response experiments where increasing the concentration of a degrader, such as one containing this compound, beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic "bell-shaped" dose-response curve, where maximum degradation occurs at an intermediate concentration.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at high degrader concentrations.[2] A degrader functions by forming a productive ternary complex, which consists of the target protein, the degrader, and the E3 ligase (in this case, Cereblon, which is recruited by the thalidomide (B1683933) moiety).[3] However, at excessive concentrations, the degrader is more likely to form two separate, non-productive binary complexes: one with the target protein and another with the E3 ligase.[3][4] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data.[2] Key parameters used to characterize degraders, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), can be inaccurately determined if the hook effect is not recognized.[2][5] A potent degrader might be mistakenly classified as inactive or weak if tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[1]
Q4: How can I confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not cytotoxicity?
A4: To distinguish the hook effect from cytotoxicity, it is recommended to perform a cell viability assay (e.g., using CellTiter-Glo®) in parallel with your degradation experiment. If the reduction in target protein degradation at high degrader concentrations is not accompanied by a significant decrease in cell viability, the hook effect is the more likely cause. Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or TR-FRET, can provide direct evidence of reduced ternary complex levels at high degrader concentrations.
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in my cellular degradation assay (e.g., Western Blot).
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations, particularly at the higher end, to fully characterize the bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). This is the peak of the bell-shaped curve. For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or in-cell assays (e.g., AlphaLISA, TR-FRET, or Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different degrader concentrations. A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.[1][6]
-
Issue 2: My degrader shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are too high and fall entirely within the hook effect region, poor cell permeability, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations, for example, from 1 pM to 100 µM, to ensure you are not missing the optimal degradation window.[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the degrader is inactive, confirm that it can bind to the target protein and Cereblon and facilitate the formation of a ternary complex using appropriate biophysical assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (Cereblon) at sufficient levels. This can be verified by Western blot or qPCR.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal, degrader concentration to determine the ideal incubation time.[1]
-
Issue 3: A sharp hook effect is observed, limiting the therapeutic window.
-
Likely Cause: This can be due to high binary binding affinities of the degrader for either the target protein or the E3 ligase, or negative cooperativity in ternary complex formation.
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the degrader's linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.
-
Optimize the Linker: The length and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a degrader with a reduced hook effect.[1]
-
Assess Cooperativity: Utilize biophysical assays to measure the cooperativity of ternary complex formation. Positive cooperativity is a desirable characteristic that can mitigate the hook effect.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments with a this compound-based degrader to illustrate the hook effect.
Table 1: Dose-Response Data for a this compound Degrader Exhibiting a Hook Effect
| Degrader Concentration (nM) | Target Protein Level (%) | Ternary Complex Formation (RFU) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 50 | 100 |
| 0.1 | 95 | 150 | 100 |
| 1 | 70 | 500 | 100 |
| 10 | 30 | 1200 | 98 |
| 100 | 15 (Dmax) | 2500 | 97 |
| 1000 | 40 | 1000 | 95 |
| 10000 | 75 | 200 | 92 |
| 100000 | 90 | 80 | 85 |
Table 2: Key Parameters Derived from Dose-Response Data
| Parameter | Value | Unit |
| DC50 | ~7 | nM |
| Dmax | 85 | % degradation |
| Optimal Concentration for Degradation | 100 | nM |
| Onset of Hook Effect | >100 | nM |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Target Protein Degradation
This protocol outlines the steps for treating cells with a this compound degrader and analyzing target protein levels via Western blot.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound degrader stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the degrader in cell culture medium. A recommended concentration range is 0.1 nM to 100 µM to capture the full dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Treat the cells with the different concentrations of the degrader and incubate for a predetermined time (e.g., 18-24 hours) at 37°C.[4]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[4]
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized target protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining target protein against the log of the degrader concentration to generate a dose-response curve and determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol is for capturing the ternary complex from cell lysates to confirm its formation.
Materials:
-
Cells treated with the degrader or vehicle
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Primary antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of the degrader or vehicle for a specified time. To capture the ternary complex, co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[7]
-
Elute the captured proteins from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase (Cereblon). An increased signal for Cereblon in the degrader-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Protocol 3: AlphaLISA for In Vitro Ternary Complex Formation
This protocol describes a homogenous, no-wash immunoassay to quantify the formation of the ternary complex in vitro.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
This compound degrader
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., anti-FLAG)
-
Assay buffer
-
384-well microplate
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the degrader in assay buffer.
-
Prepare solutions of the tagged target protein and the tagged E3 ligase in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and degrader dilutions. Include controls with no degrader and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads and donor beads to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the log of the degrader concentration to observe the bell-shaped curve characteristic of the hook effect.[9]
-
Visualizations
Caption: Mechanism of the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
Optimizing linker length and composition for Thalidomide-O-C4-COOH-based PROTACs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length and composition for Thalidomide-O-C4-COOH-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][3][4] The linker's length, composition, and rigidity dictate the orientation of the POI and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation of the target protein.[1][4][5]
Q2: How does linker length impact the efficacy of a this compound-based PROTAC?
A2: The length of the linker is a critical parameter that needs to be empirically optimized for each specific POI and E3 ligase pair.[1][6] An improperly designed linker can lead to suboptimal outcomes.[1] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1] Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more efficient degradation.[7]
Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[8][9] To mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[8] Designing PROTACs that promote positive cooperativity in ternary complex formation can also reduce the hook effect by stabilizing the ternary complex over the binary complexes.[8][10]
Q4: How does the composition of the linker affect the physicochemical properties of a PROTAC?
A4: The chemical composition of the linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[2][11][12] Linkers are generally classified as flexible (e.g., alkyl-based, PEG-based) or rigid (e.g., containing aromatic rings or alkynes).[2]
-
Alkyl-based linkers are hydrophobic and can enhance cell permeability, but may decrease aqueous solubility.[2][5]
-
PEG-based linkers are hydrophilic and can improve water solubility, but may have reduced metabolic stability.[2][13]
-
Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[14]
Systematic variation of the linker composition is often necessary to achieve a balance between degradation efficacy and drug-like properties.[11][15]
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The linker may not be optimal for bridging the target protein and the E3 ligase (CRBN).[4][9] Optimize the linker length and composition by synthesizing and testing a series of PROTACs with varying linkers.[13][16] Use biophysical assays like TR-FRET or SPR to confirm ternary complex formation.[8][17] |
| Poor Cell Permeability | PROTACs are often large molecules with limited ability to cross the cell membrane.[8] Modify the linker to improve physicochemical properties, such as by incorporating features that favor cell uptake or by using prodrug strategies.[8][18] Assess cell permeability using assays like PAMPA or Caco-2.[19] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your PROTAC in media and cell lysates over the time course of your experiment using LC-MS/MS.[9] |
| Incorrect E3 Ligase or Ligand | Confirm the expression of the chosen E3 ligase (CRBN) in the target cells using Western blot or qPCR.[4] |
| Low Protein Expression | The target protein or CRBN may have low expression levels in the cell model. Verify protein expression levels using techniques like Western blot.[9] |
Issue 2: High DC50 value, indicating low potency.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length or Rigidity | The current linker may not be positioning the E3 ligase and target protein optimally for ubiquitination. Systematically synthesize and test PROTACs with different linker lengths and rigidities to find the "sweet spot" for maximal degradation.[1][16] |
| Negative Cooperativity | The binding of one protein to the PROTAC may be hindering the binding of the second protein. Redesign the linker to promote positive cooperativity, which can enhance the stability of the ternary complex.[3] |
| Unfavorable Ternary Complex Conformation | The linker might be orienting the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination.[14] Computational modeling can be used to predict the conformation of the ternary complex and guide linker design.[3][7] |
Issue 3: Poor solubility of the synthesized PROTAC.
| Possible Cause | Suggested Solution |
| High Lipophilicity | The overall molecule, including the linker, may be too hydrophobic.[20] Introduce more polar functional groups into the linker, such as ether or amide groups, or use a PEG-based linker to improve aqueous solubility.[2][21] |
| Formulation Issues | The PROTAC may be precipitating in the assay buffer.[20] For in vitro assays, a small amount of an organic co-solvent like DMSO can be used, but the final concentration should be kept low in cellular assays (typically <0.5%) to avoid toxicity.[19] |
Quantitative Data Summary
Table 1: Impact of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 10 | HEK293T | 50 | >90 | [22] |
| PROTAC B | PEG | 13 | HEK293T | 25 | >95 | [22] |
| PROTAC C | PEG | 16 | HEK293T | 10 | >98 | [1][22] |
| PROTAC D | PEG | 19 | HEK293T | 30 | >90 | [1] |
| PROTAC E | Alkyl | 12 | HeLa | 100 | 85 | [13] |
| PROTAC F | Alkyl | 15 | HeLa | 40 | 92 | [13] |
Note: DC50 and Dmax values are approximate and can vary depending on the specific experimental conditions.
Table 2: Influence of Linker Composition on Physicochemical Properties
| Linker Type | General Effect on Solubility | General Effect on Permeability | Key Considerations |
| Alkyl Chain | Decreases aqueous solubility | Increases passive permeability | Can lead to high lipophilicity.[2][5] |
| PEG Chain | Increases aqueous solubility | Can decrease passive permeability | May have lower metabolic stability.[2][13] |
| Rigid (e.g., Phenyl) | Variable | Can improve passive permeability | May restrict conformational flexibility needed for ternary complex formation.[2][18] |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6][19]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][19]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[6][19]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[9][19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[9]
2. Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[4][17]
-
Reagents: Fluorescently labeled target protein (donor fluorophore) and E3 ligase (acceptor fluorophore), and the PROTAC to be tested.
-
Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[4]
-
Add serial dilutions of the PROTAC to the wells, including a no-PROTAC control.[4]
-
Incubate the plate to allow for complex formation.[4]
-
Measure the FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.[4]
-
3. Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[19]
-
Procedure: A donor plate containing the PROTAC dissolved in a buffer is placed on top of an acceptor plate, separated by a filter coated with an artificial lipid membrane. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured to determine the permeability coefficient.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Logical relationships in linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. explorationpub.com [explorationpub.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support resource for researchers developing Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-O-C4-COOH and related building blocks. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to overcome the common challenge of poor cell permeability, a critical factor for PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what is its primary role?
A1: this compound is a chemical building block used to synthesize PROTACs.[1][2] It is an E3 ligase ligand-linker conjugate, composed of:
-
Thalidomide (B1683933): A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4]
-
-O-C4-COOH: An alkyl linker with a terminal carboxylic acid. The C4 chain provides spatial separation between the two ends of the final PROTAC, and the carboxylic acid group serves as a chemical handle to conjugate a ligand for your protein of interest (POI).
The primary role of a PROTAC synthesized from this building block is to induce the degradation of a specific intracellular protein by hijacking the cell's own ubiquitin-proteasome system.[5][6]
Q2: Why is cell permeability a critical challenge for my Thalidomide-based PROTAC?
A2: Cell permeability is essential for PROTACs because their targets are typically located inside the cell.[7] To be effective, the PROTAC molecule must cross the cell membrane to bring the target protein and the CRBN E3 ligase into proximity, forming a ternary complex that triggers protein degradation.[8] However, PROTACs often possess physicochemical properties that are unfavorable for passive diffusion across the lipid bilayer, such as:
-
High Molecular Weight (MW): Often exceeding 800 Da.
-
Large Polar Surface Area (PSA): Due to the presence of multiple polar functional groups.
-
High Number of Rotatable Bonds: Contributing to conformational flexibility that is not always conducive to membrane crossing.
These characteristics place most PROTACs in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor membrane permeability and oral bioavailability.[9][10]
Q3: What are the key physicochemical properties that influence the permeability of my PROTAC?
A3: Several interconnected properties are critical. The main factors to consider during the design and optimization phase are:
-
Lipophilicity (logP/logD): A measure of a compound's solubility in a lipid environment versus an aqueous one. While some lipophilicity is required to enter the cell membrane, excessive lipophilicity can cause the PROTAC to become trapped in the membrane or decrease its aqueous solubility.[11][12]
-
Polar Surface Area (TPSA): The surface sum over all polar atoms. High TPSA is generally correlated with poor permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs increases polarity and reduces permeability.[11][13]
-
Molecular Shape and Conformational Flexibility: Rigid molecules or those that can adopt a folded, compact conformation through intramolecular hydrogen bonds (IMHBs) tend to be more permeable than highly flexible, linear molecules.[8][14]
Troubleshooting Guide: Improving PROTAC Permeability
This section provides strategies to address low cellular permeability in your this compound-derived PROTACs.
Issue: My PROTAC shows potent biochemical activity but poor cellular degradation. How can I improve its cell entry?
The linker is the most flexible component for optimization and has a profound impact on physicochemical properties.[8]
Strategy 1: Linker Modification
-
Amide-to-Ester Substitution: Amide bonds are common in linkers but contribute to high polarity (increase HBD count). Replacing an amide with a bioisosteric ester can significantly improve permeability by removing an HBD and increasing lipophilicity.[11][12] This is a highly effective and practical strategy.[12]
-
Linker Composition (Alkyl vs. PEG): While polyethylene (B3416737) glycol (PEG) linkers can improve solubility, shorter alkyl linkers are often suggested to reduce TPSA and improve permeability.[13] However, this is not a universal rule; the optimal choice is context-dependent and must be experimentally verified.[13] In some cases, PEG linkers can encourage folded conformations favorable for permeability.[7]
-
Linker Length: Increasing linker length generally leads to a higher MW and more polar atoms, which can decrease permeability.[13] Systematically shortening the linker is a viable strategy to test.
-
Linker Rigidification: Introducing rigid elements like a 1,4-disubstituted phenyl ring or heterocyclic scaffolds (e.g., piperazine) into the linker can improve permeability.[5][14] This strategy can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.[5]
Strategy 2: Promote Intramolecular Hydrogen Bonding (IMHB)
PROTACs that can form internal hydrogen bonds can mask their polar surface and adopt a more compact, "globular" shape.[14] This "chameleon effect" makes the molecule behave as if it were smaller and less polar, facilitating passage across the cell membrane. This can be achieved through rational design of the linker and warhead to position HBDs and HBAs in proximity.[8][14]
Strategy 3: Employ a Prodrug Approach
If polar groups on the Thalidomide or POI ligand are hindering permeability, they can be temporarily masked with lipophilic, cleavable moieties (e.g., esters).[7] These "masks" improve membrane transit and are then removed by intracellular enzymes (like esterases) to release the active PROTAC inside the cell.[7][15]
Quantitative Data Summary
The following tables summarize the impact of chemical modifications on PROTAC permeability. The data is illustrative and highlights general trends.
Table 1: Impact of Linker Modification on Permeability
| Modification Type | Example Change | HBD Count | Lipophilicity (ALogP) | PAMPA Permeability (Pₑ) | Expected Outcome on Permeability | Reference |
|---|---|---|---|---|---|---|
| Amide to Ester | Replaced linker amide with ester | Decreased by 1 | Increased by ~0.6 | Increased | Improved | [11][12] |
| Linker Composition | PEG (3 units) to Alkyl | Varies | Increased | Varies | Often Improved, but context-dependent | [9][13] |
| Linker Length | PEG (4 units) to PEG (2 units) | Decreased | Decreased | Increased | Improved |[15] |
Table 2: Interpreting Permeability Assay Results
| Assay | Result Category | PAMPA Pₑ (x 10⁻⁶ cm/s) | Caco-2 Pₐₒₒ (x 10⁻⁶ cm/s) | Interpretation & Next Steps |
|---|---|---|---|---|
| Passive Permeability | High | > 10 | > 10 | Permeability is not a limiting factor. |
| Moderate | 1 - 10 | 1 - 10 | Permeability may be sufficient; consider other factors like target engagement. | |
| Low | < 1 | < 1 | Permeability is likely a major issue. Prioritize strategies in this guide. |
| Efflux Substrate | High Efflux | Low (A→B), High (B→A) | Low (A→B), High (B→A) | Compound enters cells but is actively removed. Consider efflux pump inhibitors or structural modifications. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across a lipid-infused artificial membrane, providing a high-throughput initial screen.[15]
Materials:
-
PAMPA plate system (96-well format with filter donor plate and acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.
-
Assemble and Incubate: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to create a "sandwich."
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) without shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λₘₐₓ or LC-MS/MS for higher sensitivity).
-
Calculate Permeability (Pₑ): The effective permeability is calculated using established equations that account for incubation time, membrane area, and compound concentrations.
Protocol 2: General Workflow for Troubleshooting Permeability
This workflow provides a logical sequence of steps for diagnosing and improving the cellular activity of your PROTAC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Off-Target Effects of Thalidomide-O-C4-COOH-based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C4-COOH-based degraders. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound-based degraders?
A1: The primary off-target effects of thalidomide-based PROTACs, including those utilizing a this compound linker, stem from the inherent activity of the thalidomide (B1683933) moiety. This component acts as a molecular glue, recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized off-target neosubstrates are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2][3][4] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][4]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase).[1][5][6] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at supra-optimal concentrations.[1]
Q3: What are the key strategies to minimize off-target effects?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of the degrader that achieves robust on-target degradation. A thorough dose-response analysis is recommended to identify this optimal concentration.[3][5]
-
Use of Controls: Include appropriate negative controls, such as an inactive epimer of the CRBN ligand that does not bind to the E3 ligase but still binds to the target protein. This helps distinguish between degradation-dependent and -independent effects.[5][6]
-
Washout Experiments: To confirm that the observed phenotype is due to on-target degradation, remove the degrader from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[5]
-
Linker Optimization: The linker connecting the thalidomide moiety to the target binder can influence the geometry of the ternary complex and thus affect selectivity. Systematically varying the linker length and composition can improve on-target specificity.[7]
-
Change the E3 Ligase: If off-target effects mediated by CRBN are problematic, consider redesigning the degrader to utilize a different E3 ligase, such as VHL, which has a different set of endogenous substrates and may exhibit a more favorable off-target profile.[1][7]
-
Global Proteomics Analysis: Employ techniques like mass spectrometry-based proteomics to obtain a global view of protein level changes upon degrader treatment. This allows for the early identification of unintended protein degradation across the proteome.[5][8]
Q4: How can I distinguish between direct off-target degradation and downstream signaling effects in my proteomics data?
A4: To differentiate direct off-targets from indirect downstream effects, it is crucial to conduct a time-course experiment.[9] Direct degradation of off-target proteins will typically occur at earlier time points (e.g., 2-8 hours), while changes in protein levels due to downstream signaling will manifest at later time points.[5] Additionally, integrating transcriptomics (RNA-sequencing) data can help determine if changes in protein levels are a result of protein degradation or transcriptional regulation.[6]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Suggested Solutions |
| The concentration of the degrader is too high, leading to the engagement of lower-affinity neosubstrates.[1] | Perform a dose-response experiment: Test a wide range of degrader concentrations to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This can also help to identify if the hook effect is a contributing factor.[1] |
| The specific cell line being used has high expression levels of the off-target proteins.[1] | Cell Line Screening: If feasible, test the degrader in multiple cell lines to identify one with a more favorable on-target to off-target profile.[3] |
| The inherent properties of the thalidomide moiety are driving the off-target degradation. | Modify the E3 Ligase Ligand: Consider synthesizing analogs with modifications to the phthalimide (B116566) ring of thalidomide, as this can alter neosubstrate recruitment.[10] Switch E3 Ligase: Redesign the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile.[1] |
Problem 2: My proteomics data reveals novel, unexpected protein degradation.
| Possible Causes | Suggested Solutions |
| The degrader is directly binding to and degrading an unknown off-target protein. | Orthogonal Validation: Validate the degradation of the potential off-target using an independent method, such as Western blotting with a validated antibody.[11] Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the degrader directly engages with the identified off-target protein in cells.[6][11] |
| The observed protein loss is a downstream consequence of on-target or a known off-target degradation. | Time-Course Analysis: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to distinguish between early, direct degradation events and later, indirect effects.[5] Pathway Analysis: Utilize bioinformatics tools to analyze if the unexpectedly degraded protein is part of a signaling pathway known to be regulated by your primary target or a known neosubstrate. |
| The phenotype is due to degradation-independent pharmacology of the molecule. | Use a Non-degrading Control: Synthesize and test a control molecule (e.g., with a mutated CRBN ligand) that binds to the target but does not induce degradation. If the phenotype persists, it is likely a degradation-independent effect.[5] |
Problem 3: Discrepancy between proteomics data and Western blot results for a potential off-target.
| Possible Causes | Suggested Solutions |
| Differences in the sensitivity and specificity of the assays. | Antibody Validation: Ensure the primary antibody used for Western blotting is specific and validated for the target protein. If possible, use knockout/knockdown cell lines to confirm antibody specificity.[6] Quantitative Proteomics as a Guide: Use the quantitative proteomics data to guide the selection of antibodies and to have a quantitative benchmark for the Western blot results.[6] |
| Issues with the Western blot procedure, such as poor antibody quality or problems with protein loading and transfer.[6] | Optimize Western Blot Protocol: Use a loading control to normalize for protein loading and optimize transfer conditions.[6] |
Data Presentation
Table 1: Representative Quantitative Proteomics Data for a Thalidomide-based Degrader
This table presents hypothetical data for illustrative purposes, demonstrating how to represent quantitative proteomics results for on- and off-target analysis.
| Protein | Function | Fold Change vs. Vehicle (8h) | p-value | Potential Classification |
| Target Protein X | Kinase | -4.5 | <0.001 | On-Target |
| IKZF1 | Transcription Factor | -3.8 | <0.001 | Known Off-Target (Neosubstrate) |
| IKZF3 | Transcription Factor | -3.5 | <0.001 | Known Off-Target (Neosubstrate) |
| SALL4 | Transcription Factor | -2.1 | <0.01 | Known Off-Target (Neosubstrate) |
| Protein Y | E3 Ligase Subunit | -1.2 | >0.05 | Not Significant |
| Protein Z | Metabolic Enzyme | 1.5 | <0.05 | Potential Downstream Effect |
Experimental Protocols
Protocol 1: Global Proteomics Analysis using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: Culture a suitable cell line to ~70-80% confluency. Treat cells with the degrader at its optimal concentration, a high concentration to assess the hook effect, a vehicle control (e.g., DMSO), and a negative control degrader. Incubate for a short duration (e.g., 4-8 hours) to enrich for direct degradation targets.[5][6]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein and digest it into peptides using an enzyme like trypsin.[5][11]
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis. This allows for accurate relative quantification of proteins across different samples in a single mass spectrometry run.[5][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[5][11]
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the degrader-treated samples compared to the controls. These are considered potential off-targets.[6][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of the degrader to potential off-target proteins in a cellular context.[11]
-
Treatment and Heating: Treat intact cells with the degrader or a vehicle control. Heat the cells across a range of temperatures.[11]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[11]
-
Analysis: The binding of a ligand (the degrader) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry for the potential off-target protein.[11]
Mandatory Visualizations
Caption: A workflow for identifying, validating, and mitigating off-target effects of degraders.
Caption: Signaling pathway illustrating on-target vs. off-target degradation by a thalidomide-based degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of PROTACs Synthesized with Thalidomide-O-C4-COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-O-C4-COOH.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs synthesized with this compound?
A1: The primary stability concerns for PROTACs incorporating the thalidomide (B1683933) moiety are chemical and metabolic instability. Thalidomide and its derivatives are susceptible to hydrolysis, particularly of the glutarimide (B196013) and phthalimide (B116566) rings, in aqueous environments like cell culture media and biological fluids.[1][2] This hydrolysis is pH and temperature-dependent and can lead to the inactivation of the Cereblon (CRBN) binding motif, rendering the PROTAC ineffective. Additionally, the overall PROTAC molecule, including the linker and the target-binding ligand, can be subject to metabolic degradation by enzymes such as cytochrome P450s.[3]
Q2: My PROTAC is showing lower than expected activity in cellular assays. Could this be a stability issue?
A2: Yes, lower than expected or inconsistent activity is a strong indicator of compound instability.[1] Degradation of the PROTAC in the cell culture medium can significantly reduce the effective concentration of the active molecule, leading to diminished target protein degradation. It is crucial to assess the stability of your PROTAC under your specific experimental conditions.
Q3: How does the linker component of the PROTAC affect its stability?
A3: The linker is a critical determinant of a PROTAC's stability.[4] Long and flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can be more susceptible to metabolic degradation compared to more rigid linkers like short alkyl chains or those incorporating cyclic structures.[4] However, the linker's composition also influences physicochemical properties like solubility and cell permeability, which are crucial for PROTAC function.[5][6] Therefore, linker optimization is a key aspect of developing stable and effective PROTACs.
Q4: What is the "hook effect" and is it related to PROTAC stability?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7] This is not directly a stability issue but rather a consequence of forming non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the required ternary complex (target-PROTAC-CRBN) at supra-optimal concentrations. However, if a PROTAC is unstable, its effective concentration might be lower than the nominal concentration, which could complicate the interpretation of dose-response curves and the hook effect.
Q5: Are there chemical modifications to the thalidomide moiety that can improve PROTAC stability?
A5: Yes, medicinal chemistry efforts have focused on modifying the thalidomide scaffold to enhance stability. For instance, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target effects without compromising on-target activity, and in some cases can improve the overall properties of the molecule.[8] Researchers are continuously exploring novel E3 ligase ligands with improved stability profiles.
Troubleshooting Guides
Issue 1: Rapid Loss of PROTAC Activity in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Inconsistent or non-reproducible results in cellular assays.
-
Complete loss of activity when the PROTAC is pre-incubated in media before addition to cells.
-
Appearance of unexpected peaks in LC-MS analysis of the PROTAC from media.
Troubleshooting Workflow:
Caption: Workflow for addressing PROTAC instability in aqueous solutions.
Possible Solutions & Methodologies:
-
Confirm Compound Integrity: Before extensive troubleshooting, verify the purity and identity of your PROTAC stock solution using LC-MS to rule out issues with the initial compound.
-
Perform Stability Studies: Conduct a time-course experiment by incubating the PROTAC in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by LC-MS to determine the rate of degradation.
-
Optimize Experimental Conditions:
-
Minimize Incubation Time: Reduce the time the PROTAC is in the media before and during the experiment.
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions for each experiment.
-
Control pH: Ensure the pH of your buffers and media is controlled, as hydrolysis of the glutarimide ring is pH-dependent.
-
-
Consider Formulation Strategies: For in vivo studies or if instability is severe, consider formulating the PROTAC in an amorphous solid dispersion (ASD) with polymers like HPMCAS or in lipid-based formulations to enhance solubility and stability.[6][9]
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Symptoms:
-
PROTAC is potent in cellular assays but shows little to no activity in animal models.
-
Low exposure (AUC) of the PROTAC in pharmacokinetic (PK) studies.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Thalidomide-O-C4-COOH Conjugation Chemistry
Welcome to the technical support center for Thalidomide-O-C4-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to amide bond conjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between this compound and my amine-containing molecule has a low yield. What are the common causes and how can I improve it?
A1: Low yields in amide coupling reactions are a common issue. Several factors can contribute to this, primarily related to reagent quality, reaction conditions, and reactant stoichiometry.
Common Causes & Troubleshooting Steps:
-
Poor Activation of the Carboxylic Acid: The first step in the conjugation is the activation of the carboxylic acid on this compound. Inefficient activation leads directly to low yields.
-
Solution: Use fresh, high-quality coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS.[2] EDC and NHS should be equilibrated to room temperature before opening and solutions should be prepared immediately before use to prevent hydrolysis.[3][4]
-
-
Suboptimal pH: The pH of the reaction is critical for both the activation and coupling steps.
-
Activation Step: The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5–6.0).[5] A common buffer for this step is 0.1M MES (2-(N-morpholino)ethanesulfonic acid).[4][5]
-
Coupling Step: The subsequent reaction with the primary amine is most efficient at a physiological to slightly basic pH (7.2–8.5).[5] This higher pH ensures the amine is deprotonated and thus more nucleophilic.[5] Buffers like PBS or HEPES are suitable choices. Avoid buffers with primary amines like Tris or glycine, as they will compete in the reaction.[5]
-
-
Incorrect Stoichiometry: The molar ratio of the coupling reagents to the carboxylic acid is crucial.
-
Solution: A molar excess of both EDC and NHS is generally recommended to drive the activation to completion. A common starting point is a 2- to 5-fold molar excess of both reagents over this compound.[5] The exact ratio may require optimization.
-
-
Moisture Contamination: Carbodiimide reagents like EDC are sensitive to moisture, which can lead to hydrolysis and inactivation.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Store reagents in a desiccator.
-
Q2: I'm using EDC/NHS for coupling. Are there alternative reagents that might give me a higher yield for a difficult conjugation?
A2: Yes, while EDC/NHS is a common and cost-effective choice, other classes of coupling reagents may offer higher efficiency, especially for sterically hindered substrates or challenging couplings.
Alternative Coupling Reagents:
Uronium/aminium salts and phosphonium (B103445) salts are powerful alternatives that often result in higher yields and faster reaction times.[6]
| Coupling Reagent Class | Examples | Key Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. | Can lead to side reactions and racemization; DCC byproduct (DCU) can be difficult to remove.[6] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High efficiency, fast reaction times, low racemization.[6] COMU is often more efficient and requires less base than HATU/HBTU.[6] | More expensive than carbodiimides. Byproducts are generally water-soluble, simplifying purification. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very effective, especially for hindered couplings. PyAOP is particularly good for coupling N-methylated amino acids.[6] | The use of BOP is limited due to the formation of a carcinogenic byproduct (HMPA). |
For difficult couplings, HATU is often considered the reagent of choice for rapid reactions, while PyBrop can be reliable for coupling to secondary amines.
Q3: How can I monitor the progress of my conjugation reaction and confirm the final product?
A3: Proper reaction monitoring and product characterization are essential to confirm successful conjugation and assess purity.
Monitoring and Characterization Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction's progress. Spot the starting materials (this compound and your amine) and the reaction mixture over time. The consumption of starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction.[7] By comparing the retention times of the starting materials and the product, you can determine the conversion rate and the purity of the final product. A new peak with a different retention time should appear as the product is formed.
-
Mass Spectrometry (MS): The most definitive way to confirm the identity of your final conjugate. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) will provide the molecular weight of your product, confirming the successful amide bond formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure. Successful conjugation can often be observed by the disappearance of the carboxylic acid proton peak (~12 ppm) and the appearance of new signals corresponding to the newly formed amide bond and adjacent protons.[3]
Q4: I'm observing multiple spots on my TLC and peaks in my HPLC analysis after the reaction. What are the potential side reactions?
A4: Several side reactions can occur during carbodiimide-mediated coupling, leading to impurities.
Common Side Reactions and Solutions:
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the reaction pathway.
-
Solution: This is a common issue with carbodiimides like DCC and EDC. Adding an auxiliary nucleophile like NHS or HOBt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the desired amine.[2]
-
-
Formation of Anhydride: Two molecules of the activated carboxylic acid can react to form a symmetric anhydride. This species can still react with the amine but consumes an extra equivalent of your starting material.
-
Hydrolysis of Thalidomide (B1683933) Moiety: The thalidomide structure itself can undergo hydrolysis under certain pH conditions, leading to degradation products.[7]
-
Solution: Maintain careful control over the reaction pH and temperature. Avoid excessively basic conditions for extended periods.
-
Experimental Protocols & Workflows
Standard Protocol for EDC/NHS Coupling
This protocol describes a general two-step procedure for conjugating this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC Hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]
-
Coupling Buffer: 100 mM Phosphate Buffer or PBS, pH 7.2-7.5[4]
-
Quenching Reagent: Hydroxylamine (B1172632) or 2-Mercaptoethanol[4]
-
Anhydrous DMF or DMSO as a solvent
Procedure:
-
Dissolution: Dissolve this compound (1 equiv.) in anhydrous DMF or DMSO.
-
Activation:
-
Coupling:
-
Dissolve your amine-containing molecule (1-1.2 equiv.) in the Coupling Buffer or the reaction solvent.
-
Add the amine solution to the activated this compound mixture. If using different buffers, adjust the pH of the reaction mixture to 7.2-7.5.[4]
-
Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C.[5]
-
-
Quenching (Optional but Recommended):
-
To quench unreacted EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 15 minutes.[4]
-
To quench unreacted NHS-esters, add hydroxylamine or Tris buffer to a final concentration of 10-50 mM.[4]
-
-
Purification: Purify the final conjugate using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.
General Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for conjugation and a logical approach to troubleshooting low yields.
Caption: A typical experimental workflow for amide bond formation.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-specific Binding in Assays with Thalidomide-O-C4-COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide-O-C4-COOH in their assays. The information is designed to help mitigate non-specific binding and other common issues encountered during experiments involving this Cereblon (CRBN) E3 ligase ligand, which is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon (CRBN) ligand and a C4 carboxylic acid linker.[1][2] Its primary application is in the field of targeted protein degradation, specifically in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[2][3]
Q2: What are the common causes of non-specific binding when using this compound-based PROTACs?
A2: Non-specific binding in assays involving thalidomide-based PROTACs can arise from several factors:
-
Hydrophobic and Ionic Interactions: The PROTAC molecule or the target protein may non-specifically adhere to assay surfaces (e.g., microplates, beads) or other proteins.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay surface can lead to high background signals.
-
High PROTAC Concentration: Excessively high concentrations of the PROTAC can lead to non-specific interactions and a phenomenon known as the "hook effect," where the degradation efficiency decreases at high concentrations.
-
Cellular Health: The overall health and state of the cells used in the assay can influence the levels of non-specific binding.
Q3: What are the initial steps to troubleshoot a lack of target protein degradation with my this compound-based PROTAC?
A3: If you observe no or low degradation of your target protein, consider the following initial troubleshooting steps:
-
Confirm Compound Integrity: Ensure your PROTAC is correctly synthesized, purified, and stored. Confirm its structural integrity via methods like NMR and mass spectrometry.
-
Verify CRBN Expression: Confirm that the cell line used in your assay expresses sufficient levels of Cereblon (CRBN), the target E3 ligase for the thalidomide (B1683933) moiety. This can be verified by Western blotting.
-
Assess Target Engagement: Confirm that the "warhead" portion of your PROTAC is capable of binding to your protein of interest (POI).
-
Optimize PROTAC Concentration: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to assess for a potential "hook effect".
-
Check for Ternary Complex Formation: Successful degradation is dependent on the formation of a stable ternary complex between the POI, the PROTAC, and CRBN.
Troubleshooting Guides
Issue 1: High Background Signal in a Pull-down Assay
Problem: You are performing a pull-down assay to assess the interaction of your this compound-based PROTAC with CRBN and the protein of interest (POI), but you observe a high background signal, making it difficult to interpret the results.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking of Beads | Pre-block the affinity beads with a suitable blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA) or casein. |
| Insufficient Washing Steps | Increase the number and/or stringency of the wash steps after the pull-down. You can modify the wash buffer by increasing the salt concentration or adding a low concentration of a non-ionic detergent. |
| Non-specific Binding to Antibodies | If using an antibody for immunoprecipitation, ensure its specificity. Include an isotype control antibody in your experiment to assess the level of non-specific binding. |
| High Protein Concentration in Lysate | Optimize the total protein concentration of the cell lysate used for the pull-down. Very high concentrations can increase the likelihood of non-specific interactions. |
Issue 2: "Hook Effect" Observed in a Degradation Assay
Problem: In your Western blot analysis to measure target protein degradation, you observe that as you increase the concentration of your this compound-based PROTAC, the degradation of the target protein decreases after reaching an optimal point.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex (POI-PROTAC-CRBN). This is the basis of the "hook effect". |
| Suboptimal Ternary Complex Stability | The stability of the ternary complex is crucial for efficient degradation. |
To address the "hook effect," it is essential to perform a full dose-response curve with a wider range of PROTAC concentrations, including lower concentrations, to identify the optimal window for degradation.
Experimental Protocols
Protocol 1: Competitive Pull-down Assay to Assess CRBN Binding
This assay is designed to qualitatively assess the binding of a this compound-based PROTAC to Cereblon (CRBN) by competing with a known CRBN binder immobilized on beads.
Materials:
-
Thalidomide-conjugated affinity beads
-
Cell lysate from cells expressing CRBN
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Wash Buffer containing a high concentration of free thalidomide or your this compound-based PROTAC)
-
SDS-PAGE and Western blotting reagents
-
Anti-CRBN antibody
Procedure:
-
Bead Preparation: Resuspend the thalidomide-conjugated affinity beads in lysis buffer.
-
Incubation with Lysate: Add cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow CRBN to bind to the immobilized thalidomide.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Competitive Elution: Resuspend the beads in Elution Buffer containing your this compound-based PROTAC at various concentrations. Incubate for 1 hour at 4°C with gentle rotation.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the supernatant by SDS-PAGE and Western blotting using an anti-CRBN antibody to detect the eluted CRBN.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is to quantify the degradation of a target protein induced by a this compound-based PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash the cells with PBS and lyse them in cell lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Visualizations
References
Technical Support Center: Enhancing Ternary Complex Formation for Thalidomide-O-C4-COOH PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-C4-COOH E3 ligase ligand-linker conjugate. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on enhancing the formation of the critical ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is its formation crucial for the activity of this compound PROTACs?
A1: In the context of PROTACs, a ternary complex is the essential intermediate structure formed by the non-covalent assembly of three components: the PROTAC molecule, the target Protein of Interest (POI), and an E3 ubiquitin ligase. For this compound PROTACs, the thalidomide (B1683933) moiety binds to the Cereblon (CRBN) E3 ligase. The formation of this ternary complex is the foundational step in the PROTAC mechanism of action, bringing the E3 ligase into close proximity with the target protein.[1][2][3] This proximity is critical for the subsequent transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3] The stability and efficiency of ternary complex formation directly correlate with the potency and efficacy of the PROTAC in degrading the target protein.[1]
Q2: What is the "hook effect" and how does it relate to ternary complex formation with my this compound PROTAC?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point results in a decrease in target protein degradation.[1][4][5] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1][4] These binary complexes are non-productive for degradation and effectively sequester the components needed to form the ternary complex, thus reducing the overall degradation efficiency.[1][3][5] When working with your this compound PROTAC, it is crucial to perform a full dose-response curve to identify the optimal concentration range and avoid the misleading results that can arise from the hook effect.[4]
Q3: How does the "O-C4-COOH" linker in my PROTAC influence ternary complex formation?
A3: The linker component of a PROTAC, in this case, the "O-C4-COOH" chain, plays a critical role in the stability and geometry of the ternary complex.[3][6] The length, chemical properties, and attachment points of the linker determine the relative orientation and proximity of the target protein and the E3 ligase within the complex.[1] An optimally designed linker can lead to favorable protein-protein interactions between the target and the E3 ligase, resulting in positive cooperativity and a more stable ternary complex.[3][7][8] Conversely, a poorly designed linker can cause steric hindrance or an unproductive orientation, leading to inefficient ubiquitination and poor degradation.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| No or minimal target protein degradation observed. | Inefficient Ternary Complex Formation: The this compound PROTAC may not effectively bring together the target protein and the CRBN E3 ligase.[3][6] | - Assess Ternary Complex Formation Directly: Utilize biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex in vitro.[4] - Optimize Linker: Synthesize and test analogs with different linker lengths and compositions to improve the geometry of the ternary complex.[4][6] |
| Low E3 Ligase Expression: The cell line used may have insufficient levels of CRBN, the E3 ligase recruited by thalidomide.[9] | - Verify Protein Expression: Use Western blot or proteomics to confirm the expression levels of both the target protein and CRBN in your cell model.[1][3] - Select Appropriate Cell Line: Choose a cell line known to have robust expression of CRBN. | |
| Poor Cell Permeability: The physicochemical properties of the this compound PROTAC may hinder its ability to cross the cell membrane.[4][5] | - Improve Physicochemical Properties: Modify the linker to enhance cell permeability.[4][10] - Perform Cellular Target Engagement Assays: Use techniques like CETSA or NanoBRET to confirm that the PROTAC is binding to its targets inside the cell.[4] | |
| A significant "hook effect" is observed at higher PROTAC concentrations. | High concentrations of the PROTAC favor the formation of binary complexes over the productive ternary complex. [1][3][4] | - Determine Optimal Concentration Range: Conduct a comprehensive dose-response experiment to identify the concentration that yields maximum degradation (Dmax) and the DC50 value.[4][9] - Work at or Below Optimal Concentration: Subsequent experiments should be performed at concentrations at or below the Dmax to ensure you are in the productive range for ternary complex formation.[1] |
| Inconsistent degradation results between experiments. | PROTAC Instability: The this compound PROTAC may be unstable in the cell culture medium over the course of the experiment. | - Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental media over time using techniques like LC-MS. - Optimize Experimental Time Course: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal degradation.[9] |
| Ternary complex formation is observed in biophysical assays, but no degradation is seen in cells. | Cellular Environment Factors: The in-cell environment can present challenges not present in in-vitro assays, such as competing endogenous interactions or PROTAC efflux. | - Investigate Efflux Pump Activity: Test for PROTAC efflux using cell lines with known efflux pump expression or by co-incubating with known efflux pump inhibitors.[1] - Consider Cellular Scaffolding Effects: The cellular context can sometimes stabilize weak or transient interactions that are sufficient for ubiquitination, even if they are difficult to detect with purified proteins.[3] It may be that the ternary complex is forming transiently but is still productive. |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the purified target protein and the CRBN E3 ligase complex in an appropriate assay buffer.
-
Prepare serial dilutions of the this compound PROTAC.
-
Prepare solutions of donor (e.g., anti-tag antibody conjugated to a lanthanide) and acceptor (e.g., anti-tag antibody conjugated to a fluorophore) labeled antibodies specific to tags on the target protein and E3 ligase.
-
-
Assay Procedure:
-
Add the protein mixture to a microplate.
-
Add the serial dilutions of the PROTAC to the protein mixture.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[4]
-
Western Blot for Target Protein Degradation
This is a standard endpoint assay to quantify the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound PROTAC for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Probe with a loading control antibody (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.[9]
-
Incubate with the appropriate secondary antibodies.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[9]
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Comparative Guide to Validating On-Target Protein Degradation by Thalidomide-O-C4-COOH PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to eliminate specific proteins by coopting the cell's own ubiquitin-proteasome system.[1] A PROTAC typically consists of a ligand that binds to the target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Thalidomide-O-C4-COOH is a key chemical moiety used in the synthesis of PROTACs; it incorporates a thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4]
The validation of on-target protein degradation is a critical step in the development of these novel therapeutics. It is essential to demonstrate that the PROTAC selectively degrades the intended target protein and to characterize its efficiency. This guide provides a comparative overview of key experimental methods for validating the on-target efficacy of this compound-based PROTACs, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can induce the degradation of multiple target protein molecules, acting in a catalytic manner.
Figure 1: Mechanism of action of a this compound PROTAC.
Comparison of Key Validation Methods
A multi-faceted approach employing orthogonal techniques is crucial for the robust validation of on-target protein degradation.[5] The most common and reliable methods include quantitative proteomics, Western Blot, and HiBiT assays. Each method offers distinct advantages and has its own limitations.
| Method | Principle | Advantages | Disadvantages |
| Quantitative Proteomics (e.g., TMT) | Unbiased, mass spectrometry-based identification and quantification of thousands of proteins in a cell lysate.[5] | Provides a global, unbiased view of proteome-wide changes, enabling simultaneous assessment of on-target efficacy and off-target effects.[1] High-throughput capabilities.[6] | Requires specialized equipment and expertise.[1] Data analysis can be complex.[5] |
| Western Blot | Antibody-based detection and quantification of a specific target protein that has been separated by size via gel electrophoresis. | Widely accessible, relatively inexpensive, and provides direct visualization of the target protein. | Low throughput, semi-quantitative, and dependent on antibody specificity and availability.[7] |
| HiBiT Assay | A bioluminescent assay that uses a small peptide tag (HiBiT) knocked into the endogenous locus of the target protein.[5] The HiBiT tag complements a larger subunit (LgBiT) to form a functional NanoLuc luciferase, with the luminescent signal being proportional to the amount of tagged protein.[5] | Highly sensitive, quantitative, and allows for real-time monitoring of protein degradation in live cells.[5] Amenable to high-throughput screening. | Requires the generation of a specific HiBiT-tagged cell line using CRISPR/Cas9, which can be time-consuming.[5] |
| CRISPR/Cas9 E3 Ligase Knockout | Genetic knockout of the specific E3 ligase (e.g., CRBN) recruited by the PROTAC.[2] | Unequivocally confirms that the PROTAC's degradative activity is dependent on the intended E3 ligase.[2] | Requires generation and validation of knockout cell lines. Does not directly measure target protein degradation but validates the mechanism of action. |
Quantitative Data for On-Target Validation
The following tables present representative data from studies on BRD4-targeting PROTACs that utilize a thalidomide-based E3 ligase ligand. While not specific to a "this compound" linker, this data is illustrative of the expected outcomes in such experiments.[1]
Table 1: Representative Quantitative Proteomics Data for a Thalidomide-Based BRD4 PROTAC
This table summarizes data adapted from a study investigating a thalidomide-based PROTAC for the degradation of BRD4.[1] The data showcases the high selectivity of the PROTAC for its intended target.
| Protein | Log2 Fold Change (PROTAC vs. Control) | p-value | On-Target/Off-Target |
| BRD4 | -3.5 | < 0.0001 | On-Target |
| BRD2 | -1.8 | < 0.001 | On-Target (BET family) |
| BRD3 | -1.5 | < 0.001 | On-Target (BET family) |
| Protein X | -0.2 | 0.65 | Off-Target |
| Protein Y | 0.1 | 0.82 | Off-Target |
| Protein Z | -0.3 | 0.51 | Off-Target |
Table 2: Typical Degradation Parameters from Orthogonal Methods
This table shows typical DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values obtained from methods like Western Blot or HiBiT assays for a representative BRD4-targeting PROTAC.[1]
| Parameter | Value | Method |
| DC₅₀ | 15 nM | Western Blot / HiBiT Assay |
| Dₘₐₓ | >95% | Western Blot / HiBiT Assay |
Experimental Workflow for Target Validation
A comprehensive validation strategy should incorporate a combination of the methods described above to confirm on-target degradation and elucidate the mechanism of action.
Figure 2: General experimental workflow for PROTAC target validation.
Experimental Protocols
Tandem Mass Tag (TMT)-Based Quantitative Proteomics Protocol
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[1]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the this compound PROTAC at various concentrations and time points. Include a DMSO-treated vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[8]
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide samples from each condition with a specific TMT reagent.[8]
-
Quench the labeling reaction and pool the labeled samples.
-
Desalt the pooled sample using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[8]
-
Identify and quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.[8]
-
Perform statistical analysis to identify proteins that are significantly downregulated, confirming on-target degradation and revealing potential off-target effects.[5]
-
Western Blot Protocol
-
Sample Preparation:
-
Treat cells with the PROTAC and harvest as described above.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
HiBiT Assay Protocol
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9.[5]
-
-
Cell Plating and Treatment:
-
Lysis and Detection:
-
Data Analysis:
CRISPR/Cas9-Mediated E3 Ligase Knockout for Mechanism Validation
-
Generation of E3 Ligase Knockout Cell Line:
-
Design and clone a guide RNA (gRNA) targeting the gene encoding the E3 ligase (e.g., CRBN).
-
Co-transfect cells with the gRNA expression plasmid and a Cas9 nuclease expression plasmid.[2]
-
Select and expand single-cell clones.
-
-
Validation of Knockout:
-
Confirm the absence of the E3 ligase protein in the knockout clones by Western Blot.
-
Sequence the genomic DNA to verify the intended gene disruption.
-
-
PROTAC Treatment and Analysis:
-
Treat both wild-type and E3 ligase knockout cells with the PROTAC.
-
Assess the degradation of the target protein in both cell lines using Western Blot or another quantitative method.
-
-
Interpretation:
Conclusion
Validating the on-target degradation of this compound-based PROTACs is a cornerstone of their preclinical development. A comprehensive validation strategy should not rely on a single method but rather integrate the global, unbiased view of quantitative proteomics with the targeted, quantitative data from Western Blots and HiBiT assays.[1] Furthermore, confirming the dependency on the intended E3 ligase, CRBN, through CRISPR/Cas9-mediated knockout is essential for mechanistic validation.[2] By employing this multi-faceted approach, researchers can build a robust data package to confidently advance the development of novel and highly specific protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. sapient.bio [sapient.bio]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative analysis of different linker lengths on PROTAC efficacy for Thalidomide-O-C4-COOH
A deep dive into how varying linker lengths can make or break the efficacy of Proteolysis Targeting Chimeras (PROTACs) built upon a Thalidomide-O-C4-COOH framework, supported by experimental data and detailed protocols for researchers and drug developers.
In the landscape of targeted protein degradation, the architecture of a PROTAC is a tripartite symphony of a target-binding ligand, an E3 ligase-recruiting moiety, and the often-underestimated linker that tethers them. For PROTACs employing the widely-used thalidomide (B1683933) scaffold to engage the Cereblon (CRBN) E3 ligase, the length and composition of this linker are paramount to achieving potent and selective protein degradation. This guide provides a comparative analysis of the impact of different linker lengths on the efficacy of thalidomide-based PROTACs, with a focus on the principles applicable to derivatives of this compound.
The linker is not a mere spacer; it actively modulates the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is crucial for inducing the proximity and orientation required for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] A linker that is too short may lead to steric hindrance, while an excessively long one might result in inefficient ternary complex formation.[3]
Comparative Efficacy: The Impact of Linker Length on Protein Degradation
To illustrate the profound effect of linker length on PROTAC performance, we present a summary of experimental data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. The key metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation (Dmax), indicating the extent of protein removal.[5]
| PROTAC Architecture | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| Thalidomide-Linker-BRD4 Ligand | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A very short linker can be highly effective, suggesting a favorable geometry for the ternary complex.[5] |
| Thalidomide-Linker-BRD4 Ligand | 1 | BRD4 | H661 | > 5 | ~50 | The addition of a single PEG unit significantly diminishes degradation potency, likely by creating a suboptimal ternary complex.[5] |
| Thalidomide-Linker-BRD4 Ligand | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may still impede the ideal formation of the ternary complex.[5] |
| Thalidomide-Linker-BRD4 Ligand | 3 | BRD4 | Various | Variable | Variable | Potency can be regained and is highly dependent on the specific architecture of the PROTAC, indicating a complex relationship between linker length and efficacy.[5] |
Note: The data presented is a synthesis of findings from multiple research articles. It's important to recognize that direct comparisons across different studies can be challenging due to variations in experimental conditions. The "hook effect," a phenomenon where PROTAC efficacy decreases at higher concentrations, should also be considered when interpreting degradation data.
Visualizing the Mechanism and Workflow
To better understand the processes underlying PROTAC efficacy, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with PROTACs.[6][7]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7]
-
Allow cells to adhere overnight.[6]
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[7]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[6]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6][7]
-
Transfer the supernatant (protein lysate) to a new tube.[7]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[7]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[7]
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.[7]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.[1]
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay provides a quantitative measure of the PROTAC's ability to induce the formation of the ternary complex. The following is a generalized protocol that can be optimized for specific proteins and PROTACs.[8][9]
1. Reagents and Materials:
-
Purified, tagged target protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
PROTAC of interest.
-
TR-FRET donor antibody (e.g., Tb-anti-GST).
-
TR-FRET acceptor antibody (e.g., AF488-anti-His).
-
Assay buffer.
-
Microplates (e.g., 384-well).
2. Assay Optimization:
-
A stepwise optimization of the concentrations of the target protein, E3 ligase, and antibodies is crucial to achieve a sensitive and stable assay.[8][9] This typically involves a matrix titration to find the optimal concentrations that yield a good assay window and signal-to-background ratio.
3. Assay Procedure (Optimized Conditions):
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a microplate, add the target protein, E3 ligase complex, TR-FRET donor antibody, and TR-FRET acceptor antibody.
-
Add the diluted PROTAC or vehicle control to the wells.
-
Incubate the plate for a predetermined time (e.g., 180 minutes) at room temperature to allow for ternary complex formation.[8]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).[8]
4. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the TR-FRET signals as a fold change to the DMSO control.[8]
-
Plot the normalized TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Conclusion
The length of the linker in a thalidomide-based PROTAC is a critical parameter that profoundly influences its efficacy. The presented data underscores the necessity of systematic linker optimization for each target protein. While a short, direct linkage can be highly effective for certain targets, in other cases, a longer, more flexible linker may be required to achieve optimal ternary complex formation and potent protein degradation. The provided experimental protocols for Western Blot analysis and TR-FRET assays offer robust methods for researchers to quantitatively assess the impact of linker modifications and guide the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal assays to confirm target engagement of Thalidomide-O-C4-COOH-based PROTACs
For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target is a critical step in the development of these novel therapeutics. This guide provides an objective comparison of key orthogonal assays used to validate the target engagement of Thalidomide-O-C4-COOH-based PROTACs, complete with experimental data, detailed protocols, and illustrative diagrams.
This compound is a derivative of thalidomide, a well-known molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, this moiety serves as the E3 ligase binder. The "O-C4-COOH" represents a linker with a four-carbon chain and a terminal carboxylic acid, which allows for conjugation to a ligand that binds the protein of interest (POI). The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step in the PROTAC-mediated degradation pathway, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] Therefore, robust and multifaceted validation of this initial binding event is paramount.
This guide explores a suite of orthogonal techniques, each providing a different lens through which to view and quantify target engagement, thereby building a comprehensive and reliable data package for any PROTAC candidate.
Quantitative Comparison of Target Engagement Assays
A multi-pronged approach to validation provides a higher degree of confidence in a PROTAC's efficacy and specificity. The following tables summarize key quantitative parameters for commonly used orthogonal assays.
Table 1: Comparison of Degradation Potency (DC₅₀ and Dₘₐₓ) of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method | Reference |
| ARV-825 | Pomalidomide (CRBN-based) | BRD4 | RS4;11 | 1 | >95 | Western Blot | [4] |
| MZ1 | VH032 (VHL-based) | BRD4 | HeLa | 26 | ~90 | Western Blot | [1] |
| Compound 7 | Benzamide (VHL-based) | HDAC1 / HDAC3 | HCT116 | 910 / 640 | >50 | Western Blot | [5] |
| Compound 9 | Benzamide (VHL-based) | HDAC1 / HDAC3 | HCT116 | 550 / 530 | >50 | Western Blot | [5] |
| Compound 22 | Benzamide (VHL-based) | HDAC3 | HCT116 | 440 | 77 | Western Blot | [5] |
Note: Data is compiled from different studies and experimental conditions may vary. DC₅₀ is the concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ is the maximal level of protein degradation achieved.
Table 2: Comparison of Binding Affinity (IC₅₀/Kᵢ) in Target Engagement Assays
| Assay Method | PROTAC/Inhibitor | Target Protein | Cell Line/System | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| NanoBRET | HDAC6 Degrader 1 | HDAC6 | HeLa | 0.59 ± 0.21 | - | [6] |
| NanoBRET | Ricolinostat | HDAC6 | HeLa | 0.021 ± 0.011 | - | [6] |
| NanoBRET | Tubastatin A | HDAC6 | HeLa | 0.091 ± 0.024 | - | [6] |
| NanoBRET | Compound 12 | Sirt2 | HEK293T | 0.098 ± 0.004 | - | [7] |
| NanoBRET | Compound 9 | Sirt2 | HEK293T | 0.40 ± 0.03 | - | [7] |
| NanoBRET | Compound 10 | Sirt2 | HEK293T | 0.41 ± 0.03 | - | [7] |
Note: IC₅₀ values from displacement assays are dependent on assay conditions, while Kᵢ values are system-independent equilibrium dissociation constants.[6][7]
Key Orthogonal Assays for Target Engagement
Below are detailed methodologies for four key assays used to confirm the target engagement of PROTACs.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[8] Ligand binding typically increases the thermal stability of a protein, resulting in a shift in its melting temperature (Tagg).[9] This thermal shift is a direct indicator of target engagement.[9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the PROTAC or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[9]
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[8]
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble target protein against temperature.
-
Determine the Tagg for the vehicle- and PROTAC-treated samples.
-
A shift in the melting curve (ΔTagg) indicates target engagement.[9]
-
Diagram: CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[11] The target protein is fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the same target is added. When the tracer is bound, BRET occurs. A test compound that also binds the target will compete with the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity.[7]
Experimental Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the NanoLuc®-target protein fusion.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells.
-
Add the fluorescent NanoBRET™ tracer at a fixed concentration.
-
-
Equilibration:
-
Incubate the plate at 37°C in a CO₂ incubator for a period to allow the binding to reach equilibrium (typically 2 hours).
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the IC₅₀ value.[6]
-
Diagram: NanoBRET Target Engagement Principle
Caption: Principle of the NanoBRET Target Engagement Assay.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Principle: IP-MS is a powerful technique to identify the direct binding partners of a protein in a complex mixture like a cell lysate.[12] For PROTACs, this can be used to confirm that the PROTAC induces the formation of a complex between the target protein and the E3 ligase. It can also be used in an unbiased manner to identify off-target interactions.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[13]
-
-
Immunoprecipitation:
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.[15]
-
-
Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins in the sample by searching the MS/MS data against a protein database.
-
Quantify the relative abundance of the identified proteins between the PROTAC-treated and control samples to identify proteins that are enriched in the presence of the PROTAC.
-
Diagram: IP-MS Experimental Workflow
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
In-Cell Western™
Principle: The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates.[16] It allows for the simultaneous measurement of protein levels in many samples, making it suitable for determining the dose-response of PROTAC-mediated degradation (DC₅₀).[16]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours).[17]
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.[18]
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a fluorescently labeled secondary antibody.[18]
-
-
Signal Detection:
-
Scan the plate using an infrared imaging system to detect the fluorescence signal from the secondary antibody.
-
-
Data Analysis:
-
Normalize the fluorescence signal to a cell number marker or a housekeeping protein.
-
Plot the normalized signal against the PROTAC concentration to generate a dose-response curve and calculate the DC₅₀ and Dₘₐₓ values.[17]
-
Alternative Orthogonal Assays
Beyond the core techniques, other assays can provide valuable, complementary information.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding kinetics and affinity of binary (PROTAC to target or E3 ligase) and ternary complexes.[10][19] This provides detailed information on the formation and stability of the ternary complex, which is crucial for PROTAC efficacy.[20]
-
Firefly Luciferase Complementation Assay (FLCA): In this assay, the target protein and the E3 ligase are fused to two different non-functional fragments of luciferase. If the PROTAC brings the two proteins into close proximity, the luciferase fragments can reassemble and generate a luminescent signal, providing a direct readout of ternary complex formation in live cells.[15][21]
Logical Relationship of Orthogonal Assays
The various orthogonal assays provide a multi-layered approach to confirming PROTAC target engagement, from initial binding to the functional consequence of degradation.
Diagram: Logical Flow of Orthogonal Assays for PROTAC Validation
Caption: Logical progression of assays for PROTAC target validation.
By employing a combination of these orthogonal assays, researchers can build a robust body of evidence to confidently confirm the on-target engagement of their this compound-based PROTACs, a critical milestone in the journey towards developing novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. CETSA [cetsa.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Promega Corporation [worldwide.promega.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. repository.lsu.edu [repository.lsu.edu]
- 16. aragen.com [aragen.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of E3 Ligase Recruiters: Thalidomide-O-C4-COOH vs. Pomalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase recruiter is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy and selectivity. Both thalidomide (B1683933) and its analog pomalidomide (B1683931) are widely employed to hijack the Cereblon (CRBN) E3 ubiquitin ligase, initiating the degradation of specific proteins of interest. This guide provides a detailed side-by-side comparison of PROTACs constructed with Thalidomide-O-C4-COOH and those based on pomalidomide, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Pathway to Degradation
Both thalidomide- and pomalidomide-based PROTACs operate via the same fundamental mechanism. These heterobifunctional molecules act as a bridge, simultaneously binding to the target protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalyze further degradation cycles.
Caption: General mechanism of action for CRBN-recruiting PROTACs.
Performance Comparison: A Nuanced Look at Potency and Selectivity
While the overarching mechanism is the same, the choice between a thalidomide and a pomalidomide-based recruiter can significantly impact a PROTAC's performance. The key differences lie in their binding affinity to CRBN and their off-target effects.
CRBN Binding Affinity:
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1][2] This stronger interaction can lead to more efficient formation of the ternary complex, which often translates to more potent protein degradation, characterized by lower DC50 (half-maximal degradation concentration) and higher Dmax (maximal degradation) values.[3][4]
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [1] |
| Thalidomide | ~250 nM | [1] |
Degradation Efficiency:
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Example 1 | Thalidomide | SHP2 | MV-4-11 | 6.02 nM | >90% | [5] |
| Example 2 | Pomalidomide | HDAC8 | K562 | 147 nM | 93% | [] |
| Example 3 | Thalidomide-based | BRD4 | - | - | - | [4] |
| Example 4 | Pomalidomide-based | EGFR | - | - | - | [7] |
Off-Target Effects:
A significant consideration in the design of CRBN-recruiting PROTACs is the potential for off-target degradation of endogenous proteins, often referred to as "neosubstrates." Both thalidomide and pomalidomide can induce the degradation of zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] However, this off-target activity is often more pronounced with pomalidomide.[1]
Recent research has shown that the attachment point of the linker on the pomalidomide molecule is crucial for mitigating these off-target effects. Functionalization at the C5 position of the phthalimide (B116566) ring can sterically hinder the interaction with neosubstrates, thereby improving the selectivity of the PROTAC.[1][3]
Experimental Protocols
To aid researchers in the evaluation of their own PROTACs, detailed methodologies for key experiments are provided below.
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps for quantifying target protein degradation in response to PROTAC treatment.[10]
Caption: Western blot workflow for PROTAC evaluation.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[11][12][13]
Principle: The assay utilizes a fluorescently labeled antibody against a tag on the POI (e.g., GST) and a fluorescently labeled antibody against a tag on the E3 ligase (e.g., His). When the ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplates suitable for TR-FRET
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged POI and tagged CRBN in assay buffer.
-
Assay Setup: In a microplate, add the POI-CRBN mixture to each well. Add the serially diluted PROTAC to the wells.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Read the plate using a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is typically plotted against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation.
Conclusion
The choice between a this compound and a pomalidomide-based PROTAC is a critical decision in the drug discovery process. Pomalidomide-based PROTACs often exhibit higher potency due to their stronger binding to CRBN. However, this can be accompanied by more pronounced off-target effects. Strategic modifications to the pomalidomide scaffold, such as linker attachment at the C5 position, can significantly enhance selectivity. Ultimately, the optimal choice of E3 ligase recruiter will depend on the specific target protein and the desired therapeutic profile. Rigorous experimental evaluation, utilizing the protocols outlined in this guide, is essential for the development of effective and safe protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Catalytic Mechanism of a Thalidomide-O-C4-COOH Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the catalytic mechanism of proteolysis-targeting chimeras (PROTACs) that utilize a Thalidomide-O-C4-COOH E3 ligase ligand-linker conjugate. It offers a comparative analysis of experimental data from established degraders, detailed protocols for key validation assays, and visual representations of the underlying molecular processes and experimental workflows.
The Catalytic Cycle of a Thalidomide-Based Degrader
Thalidomide and its analogs recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of target proteins. A PROTAC molecule, such as one synthesized using this compound, is a heterobifunctional molecule that links the target protein of interest (POI) to the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.
Navigating the Selectivity Landscape of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously deemed "undruggable." A significant class of these molecules leverages thalidomide (B1683933) and its analogs to recruit the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein degradation machinery. This guide provides a comprehensive comparison of the cross-reactivity profiles of PROTACs synthesized with a thalidomide-O-C4-COOH linker, offering insights into their performance relative to other alternatives, supported by experimental data and detailed protocols.
While specific quantitative proteomics data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, we can infer performance based on established principles of PROTAC design and data from structurally related molecules. The length and composition of the linker, the choice of E3 ligase ligand, and the point of attachment all profoundly influence the efficacy and selectivity of the resulting degrader.
Comparative Performance of CRBN-Recruiting PROTACs
The selectivity of a PROTAC is not solely dictated by the warhead's affinity for the target protein but is also critically influenced by the E3 ligase ligand and the linker. Thalidomide and its analogs, pomalidomide (B1683931) and lenalidomide (B1683929), are the most common CRBN recruiters.[1]
Thalidomide vs. Pomalidomide as CRBN Ligands:
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[2] This can translate to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and consequently, more potent protein degradation.[2]
| Parameter | Pomalidomide | Thalidomide |
| CRBN Binding Affinity (Kd) | ~157 nM | ~250 nM |
| PROTAC Potency | Generally higher | Generally lower |
| Off-Target Effects | C5 functionalization can mitigate off-target degradation | Less inherent off-target activity but lower potency |
The Inherent "Neosubstrate" Profile of Thalidomide Analogs:
A crucial consideration for all thalidomide-based PROTACs is the inherent ability of the immunomodulatory imide drug (IMiD) moiety to induce the degradation of a set of "neosubstrates."[1] These are proteins that are not natural substrates of CRBN but are recruited for degradation in the presence of the IMiD. Well-characterized neosubstrates include the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are key to the therapeutic effects of IMiDs in multiple myeloma but can be considered off-targets in other contexts.[1][3] The specific neosubstrate profile can differ between thalidomide, pomalidomide, and lenalidomide. For instance, lenalidomide is known to induce the degradation of casein kinase 1 alpha (CK1α), while thalidomide and pomalidomide do not.[4][5]
The Critical Role of the Linker in PROTAC Selectivity
The linker connecting the target-binding warhead to the thalidomide moiety is a key determinant of a PROTAC's degradation efficiency and selectivity. The length, composition (e.g., alkyl chain vs. polyethylene (B3416737) glycol [PEG]), and attachment point on the thalidomide scaffold all play critical roles.
Linker Length and Composition:
Studies have shown that the length of an alkyl linker can significantly impact degradation potency. For some targets, a C8 linker has been shown to be more effective than shorter linkers. The introduction of more rigid linker components, such as aromatic rings, can also influence the conformational flexibility of the PROTAC and affect ternary complex formation.
Linker Attachment Point:
The phthalimide (B116566) ring of thalidomide offers several positions for linker attachment, with the C4 and C5 positions being the most explored.[6] The choice of attachment point can influence the PROTAC's stability, degradation efficiency, and off-target profile.[6] For instance, introducing bulky substituents at the C5 position has been shown to sterically hinder the binding of neosubstrates like zinc finger proteins, thereby improving the selectivity of the PROTAC.[1]
Experimental Protocols for Cross-Reactivity Profiling
A rigorous assessment of PROTAC cross-reactivity involves a combination of global, unbiased techniques and targeted validation methods.
Global Proteomics using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold standard for obtaining a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration of the lysates (e.g., using a BCA assay). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. Digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.
-
Peptide Cleanup and Labeling (Optional): Desalt the peptide mixture using solid-phase extraction (SPE). For quantitative comparisons across multiple samples, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. The peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer.
-
Data Analysis: The acquired MS data is searched against a protein database to identify the peptides and corresponding proteins. The relative abundance of each protein across different treatment conditions is then quantified to identify proteins that are significantly up- or down-regulated.
Quantitative Western Blotting
This targeted approach is used to validate the degradation of the intended target and known or suspected off-targets identified from proteomics data.
Protocol:
-
Cell Culture and Treatment: Treat cells with a dose-response of the PROTAC as described for the proteomics experiment.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation (IP) for Ternary Complex Analysis
This technique can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for degradation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes either the target protein or a tagged version of CRBN. The antibody-protein complexes are then captured using protein A/G-coated beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation.
Visualizing PROTAC Mechanisms and Workflows
Caption: Experimental workflow for assessing PROTAC cross-reactivity.
dot
Caption: Key determinants of PROTAC selectivity.
References
Quantitative Proteomics Reveals High Specificity of Thalidomide-O-C4-COOH PROTACs in Targeted Protein Degradation
For Immediate Release
A comprehensive analysis using quantitative proteomics demonstrates the high specificity of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thalidomide-O-C4-COOH E3 ligase ligand. This guide provides an objective comparison of their performance, supported by representative experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A typical PROTAC consists of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Thalidomide (B1683933) and its analogs are frequently used as E3 ligase ligands that recruit Cereblon (CRBN).[2]
The specificity of a PROTAC is a critical attribute, ensuring that only the intended target is degraded while minimizing off-target effects. Quantitative mass spectrometry-based proteomics has emerged as a powerful and unbiased tool to assess the on-target efficacy and off-target liabilities of these molecules by providing a global view of the proteome.[1][3]
Comparative Performance of Thalidomide-Based PROTACs
On-Target Degradation Efficiency
The primary measure of a PROTAC's efficacy is its ability to potently and maximally degrade the target protein. This is often quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-based | BRD4 | HeLa | 15 | >90 |
| Inactive Control | BRD4 | HeLa | >10,000 | <10 |
This data is representative and illustrative of typical results for a thalidomide-based PROTAC.
Off-Target Specificity Profile
A key concern with thalidomide-based PROTACs is the potential for off-target degradation of "neosubstrates," proteins that are not natural targets of CRBN but are degraded in the presence of thalidomide or its analogs.[4][5] Well-characterized neosubstrates include the zinc finger transcription factors IKZF1 and IKZF3. Quantitative proteomics allows for the simultaneous monitoring of these and other potential off-targets.
| Protein | Biological Function | Fold Change vs. Control |
| On-Target | ||
| BRD4 | Transcriptional Regulator | -4.5 |
| Known Off-Targets (Neosubstrates) | ||
| IKZF1 | Lymphoid development | -2.1 |
| IKZF3 | B-cell differentiation | -1.8 |
| Non-Target Proteins | ||
| GAPDH | Glycolysis | No significant change |
| Tubulin | Cytoskeleton | No significant change |
| EGFR | Receptor Tyrosine Kinase | No significant change |
This table summarizes representative quantitative proteomics data illustrating the on-target degradation of BRD4 and the off-target degradation of known neosubstrates.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC action and its validation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating the specificity of a PROTAC.
Experimental Protocols
A rigorous assessment of PROTAC specificity involves a multi-pronged approach combining global proteomic analysis with targeted validation techniques.
Quantitative Proteomics for Off-Target Specificity
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, which is crucial for identifying potential off-target degradation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a set time, typically 6-24 hours.
-
Protein Extraction and Digestion:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Quantify the protein concentration of the lysates using a BCA assay.[3]
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[3]
-
-
Tandem Mass Tag (TMT) Labeling: For quantitative analysis, label the peptides from each condition (e.g., PROTAC-treated and vehicle control) with different TMT reagents according to the manufacturer's protocol. This allows for the multiplexing of samples.[3]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer). Search the data against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins between the PROTAC-treated and control samples based on the TMT reporter ion intensities.
Orthogonal Validation: Western Blotting for On-Target Degradation
Western blotting is a fundamental technique to confirm and quantify the degradation of the specific target protein.
-
Cell Culture and Treatment: Plate cells and treat with a dose-response range of the PROTAC (e.g., 0.01 µM to 10 µM) and a vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described above.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.
Conclusion
The specificity of PROTACs utilizing this compound is a critical parameter that demands thorough investigation. While these molecules hold immense therapeutic promise, their development must be guided by a comprehensive understanding of their on- and off-target degradation profiles. Quantitative proteomics, complemented by orthogonal validation methods like Western blotting, provides a robust framework for assessing the specificity and advancing the development of safe and effective targeted protein degraders.
References
A Comparative Guide to the Pharmacokinetic Properties of PROTACs with Different E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase ligand is a cornerstone in the design of effective Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties, ultimately dictating its therapeutic potential. This guide offers an objective comparison of the pharmacokinetic profiles of PROTACs utilizing different E3 ligase ligands, with a focus on the most commonly employed ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN), along with emerging data on Mouse Double Minute 2 (MDM2) and Inhibitor of Apoptosis Proteins (IAPs). The information presented is supported by experimental data from preclinical studies to aid researchers in making informed decisions for the development of novel protein degraders.
The Mechanism of Action: A Ternary Complex Forms the Foundation for Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in initiating targeted protein degradation. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
Comparative Pharmacokinetic Data
Direct head-to-head pharmacokinetic comparisons of PROTACs for the same target protein with different E3 ligase recruiters under identical experimental conditions are not always available in the literature. The following tables summarize available data from various preclinical studies to provide an informative, albeit indirect, comparison.
Table 1: Pharmacokinetic Parameters of VHL-Based PROTACs
| PROTAC Name | Target Protein | Animal Model | Dose & Route | Cmax | Tmax (h) | AUC (µM·h) | Clearance (CL) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) | Bioavailability (F) (%) | Reference |
| MZ1 | BRD4 | Mouse | 5 mg/kg IV | - | - | 3.76 | 20.7% of liver blood flow | 0.38 | 1.04 | - | [1] |
| MZ1 | BRD4 | Mouse | 5 mg/kg SC | 2.07 µM | 0.5 | - | - | - | 2.95 | - | [1] |
| A947 | BRM | Rat | 4 mg/kg IV | - | - | - | Fast from circulation | - | - | - | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Pharmacokinetic Parameters of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Animal Model | Dose & Route | Cmax | Tmax (h) | AUC | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vss) (mL/kg) | Half-life (t1/2) (h) | Bioavailability (F) (%) | Reference |
| ARV-110 | Androgen Receptor | Rat | 2 mg/kg IV | - | - | - | 413.6 ± 31.7 | 2056 ± 288.4 | - | - | [3] |
| ARV-110 | Androgen Receptor | Rat | 5 mg/kg PO | - | - | - | - | - | - | 23.83 | [3] |
| ARV-110 | Androgen Receptor | Mouse | 2 mg/kg IV | - | - | - | 180.9 ± 30.79 | 2366 ± 402.2 | - | - | [3] |
| ARV-110 | Androgen Receptor | Mouse | 5 mg/kg PO | - | - | - | - | - | - | 37.89 | [3] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor | Mouse | - | - | - | - | 313.3 | - | - | 17.91 | [4] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor | Rat | - | - | - | - | 1053 | - | - | 24.12 | [4] |
| dBET1 | BRD4 | Mouse | 50 mg/kg IP | 392 nM | 0.5 | 2109 h*ng/mL | - | - | 6.69 | - | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 3: Pharmacokinetic Parameters of MDM2 and IAP-Based PROTACs
| PROTAC Name | E3 Ligase | Target Protein | Animal Model | Dose & Route | Cmax | Tmax (h) | AUC | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t1/2) (h) | Reference |
| MDM2-PROTAC | MDM2 | MDM2 | Mouse | 10 mg/kg IP | ~1.5 µM | ~2 | - | - | - | - | [5] |
| PROTAC 8 | IAP | RIPK2 | Rat | - | - | - | - | 17 mL/min/kg | 14 L/kg | 24 | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Factors Influencing Pharmacokinetic Properties
The choice of E3 ligase ligand is a critical determinant of a PROTAC's pharmacokinetic profile. Several factors contribute to the observed differences:
-
Ligand Properties: CRBN ligands are often smaller and more "drug-like" than VHL ligands, which can contribute to better oral bioavailability.[7]
-
Tissue Expression: The expression levels of the target E3 ligase in different tissues can impact PROTAC distribution and efficacy. CRBN is ubiquitously expressed, particularly in hematopoietic cells, while VHL expression can be lower in some solid tumors.[7]
-
Ternary Complex Stability: The stability of the ternary complex can influence the duration of action. VHL-based PROTACs tend to form more stable ternary complexes compared to the more transient complexes formed with CRBN.[7]
-
Linker Composition: The linker plays a crucial role in the overall physicochemical properties of the PROTAC, affecting its solubility, permeability, and metabolic stability.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a PROTAC in a mouse or rat model.
-
Animal Models: Utilize male CD-1 or BALB/c mice (8-12 weeks old) or Sprague-Dawley rats. House animals in a controlled environment with ad libitum access to food and water.[1]
-
Compound Formulation and Administration:
-
Intravenous (IV): Formulate the PROTAC in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline. Administer as a bolus injection via the tail vein.[1]
-
Oral (PO): Formulate the PROTAC in a vehicle suitable for gavage, such as 0.5% methylcellulose (B11928114) in water.
-
Intraperitoneal (IP): Formulate the PROTAC in an appropriate vehicle and administer via IP injection.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).[8]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma.[3][9]
-
Prepare a standard curve by spiking known concentrations of the PROTAC into blank plasma. Use an internal standard to ensure accuracy and precision.[1]
-
-
Pharmacokinetic Analysis: Analyze plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin) to determine key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vss), and half-life (t1/2).[1]
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol describes the assessment of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[6]
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[11]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Conclusion
The selection of an E3 ligase ligand is a critical, multifaceted decision in the design of PROTACs. While CRBN-based PROTACs have often demonstrated favorable oral bioavailability, VHL-based degraders can offer advantages in terms of selectivity and the stability of the ternary complex. The expanding repertoire of E3 ligase ligands, including those for MDM2 and IAPs, provides new opportunities to tailor PROTAC properties for specific therapeutic applications, such as achieving tissue-specific degradation or overcoming resistance. A thorough understanding and early assessment of the pharmacokinetic properties are paramount for the successful development of PROTACs as a novel therapeutic modality. This guide provides a framework for comparing the pharmacokinetic properties of PROTACs with different E3 ligase ligands, empowering researchers to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography Combined With Tandem Mass Spectrometry for the Pharmacokinetic and Metabolism Studies of PROTAC ARV-471 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Vivo Performance of Thalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based E3 ligase ligand. While specific in vivo data for a PROTAC with a "Thalidomide-O-C4-COOH" linker is not publicly available, this guide focuses on well-characterized Bromodomain and Extra-Terminal (BET) protein-targeting PROTACs as exemplary models. The principles and methodologies described herein are broadly applicable to the in vivo validation of other thalidomide-based PROTACs.
This guide compares the in vivo performance of prominent thalidomide-based BET PROTACs, ARV-771, ARV-825, and dBET1, with their respective small molecule inhibitors, JQ1 and OTX015. By hijacking the body's ubiquitin-proteasome system, these PROTACs induce the degradation of target proteins rather than simple inhibition, a mechanism that has shown superior efficacy in preclinical cancer models.[1]
Mechanism of Action: Degradation vs. Inhibition
Small molecule inhibitors like JQ1 and OTX015 function by binding to the active site of a target protein, thereby blocking its activity. In contrast, PROTACs act as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This fundamental difference in the mechanism often translates to a more profound and sustained downstream effect, including the potential to overcome resistance.[1]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Thalidomide-O-C4-COOH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-O-C4-COOH are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this synthetic E3 ligase ligand-linker, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
This compound, like its parent compound thalidomide, must be handled with extreme caution due to its potential reproductive toxicity.[3][4] All disposal procedures must be conducted in strict accordance with local, regional, national, and international regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[5][6]
Quantitative Data Summary
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C18H18N2O7 | [1] |
| Molecular Weight | 374.34 g/mol | [1] |
| Thalidomide (Parent Compound) | ||
| CAS Number | 50-35-1 | [3][7] |
| Physical State | Solid | [5] |
| Melting Point | 269-271 °C | [5][7] |
| Acute Toxicity (Oral, Rat LD50) | 113 mg/kg | [8] |
| Known Hazards | Known human teratogen, potential for reproductive harm, toxic if swallowed.[3][4][5][7] |
Experimental Protocol: General Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure a comprehensive PPE strategy is in place.[6]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[9]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[9]
-
Lab Coat: A lab coat is mandatory to protect from spills.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[6][9]
2. Waste Identification and Labeling:
-
Clearly label a dedicated, leak-proof waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[9]
-
Do not use chemical formulas or abbreviations on the primary label.[9]
3. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[5]
-
Contaminated Labware: Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.[5]
4. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.[9]
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[5][9] The storage area should be clearly marked as a hazardous waste accumulation site.[5]
5. Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.[6]
-
Ensure the area is well-ventilated.[6]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[6][9]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[6][9]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[9][10]
6. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste by a licensed hazardous waste disposal contractor.[9]
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal for regulatory compliance.[5]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. The responsibility for safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
